4'-Hydroxy-5,6,7,8-tetramethoxyflavone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-15-14-12(21)9-13(10-5-7-11(20)8-6-10)26-16(14)18(24-3)19(25-4)17(15)23-2/h5-9,20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECRXMSGDFIOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284107 | |
| Record name | 4′-Hydroxy-5,6,7,8-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4'-Hydroxy-5,6,7,8-tetramethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36950-98-8 | |
| Record name | 4′-Hydroxy-5,6,7,8-tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36950-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxy-5,6,7,8-tetramethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4′-Hydroxy-5,6,7,8-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-HYDROXY-5,6,7,8-TETRAMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VK8D4E73X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4'-Hydroxy-5,6,7,8-tetramethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 - 198 °C | |
| Record name | 4'-Hydroxy-5,6,7,8-tetramethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: Natural Sources, Isolation, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, a polymethoxyflavone (PMF) with potential pharmacological significance. This document details its natural sources, provides a composite methodology for its extraction and isolation, and explores its potential biological activities through the lens of closely related compounds.
Natural Sources of this compound
This compound is a member of the flavonoid family and has been identified in a limited number of plant species, primarily within the Citrus genus. The peels of these fruits are the principal repository of this and other polymethoxyflavones.
The primary documented natural sources for this compound are:
-
Citrus reticulata (Mandarin Orange) : The peel of the mandarin orange is a known source of this compound[1].
-
Citrus sinensis (Sweet Orange) : This common orange variety also contains this compound in its peel[1].
-
Citrus deliciosa (Italian Mandarin)
-
Griffitharia pallescens
While the presence of this compound in these sources is confirmed, it is important to note that it is likely a minor constituent.
Quantitative Data
Precise quantitative data for this compound in its natural sources is not extensively reported in the available scientific literature, suggesting it is less abundant than other major polymethoxyflavones. However, to provide context, the concentrations of other prevalent PMFs found in Citrus reticulata peels are presented in the table below.
| Compound | Concentration in Citrus reticulata Peel Powder (mg/g) |
| Hesperidin | 19.36 ± 0.47[2] |
| Nobiletin | 6.31 ± 0.11[2] |
| Narirutin | 4.97 ± 0.07[2] |
| Tangeretin | 2.91 ± 0.04[2] |
| This compound | Not Quantified |
Experimental Protocols: Extraction and Isolation
The following is a composite, detailed methodology for the extraction and isolation of this compound from citrus peels, based on established protocols for polymethoxyflavones.
General Experimental Workflow
The overall process for isolating this compound involves extraction from the plant material, followed by a series of chromatographic separations to purify the target compound.
Step-by-Step Methodology
Step 1: Preparation of Plant Material
-
Obtain fresh peels of Citrus reticulata or Citrus sinensis.
-
Wash the peels thoroughly with distilled water to remove any surface contaminants.
-
Air-dry the peels at room temperature or in an oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.
-
Grind the dried peels into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Step 2: Solvent Extraction
-
Macerate the powdered peel material with a suitable solvent. Common solvents for polymethoxyflavone extraction include ethanol, methanol, hexane, or chloroform[3].
-
For a comprehensive extraction, a sequential extraction with solvents of increasing polarity can be employed (e.g., hexane followed by ethyl acetate and then methanol).
-
Alternatively, a single solvent extraction with 75% ethanol has been shown to be effective[3].
-
The ratio of plant material to solvent should be approximately 1:10 (w/v).
-
The extraction can be performed at room temperature with agitation for 24-48 hours or under reflux for a shorter duration (e.g., 2-4 hours).
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Step 3: Chromatographic Purification
a) Silica Gel Column Chromatography (Initial Fractionation)
-
Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of hexane-ethyl acetate or chloroform-methanol.
-
Collect fractions of a fixed volume (e.g., 25 mL) and monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualizing under UV light.
-
Pool the fractions that show a similar TLC profile and contain the compound of interest.
b) Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Further purify the enriched fractions containing this compound using preparative HPLC.
-
A reversed-phase C18 column is typically used for the separation of flavonoids.
-
The mobile phase is usually a gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.
-
The elution is monitored using a UV detector, typically at a wavelength between 280 and 340 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
Step 4: Structure Elucidation Confirm the identity and purity of the isolated compound using spectroscopic techniques:
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the chemical structure.
Potential Biological Activities and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, research on structurally similar hydroxylated polymethoxyflavones provides valuable insights into its potential biological activities. Many flavonoids are known to possess anti-inflammatory and anticancer properties.
For instance, other 5-hydroxy polymethoxyflavones have been shown to inhibit the growth of colon cancer cells by inducing apoptosis and causing cell cycle arrest[4]. These effects are associated with the modulation of key signaling proteins such as p21, CDK-2, CDK-4, and caspases[4]. Furthermore, the anticancer activity of some 5-hydroxy PMFs has been linked to a p53-, Bax-, and p21-dependent mechanism[5].
The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response[6].
A Representative Signaling Pathway: Inhibition of Cancer Cell Proliferation
Based on the known mechanisms of similar 5-hydroxy polymethoxyflavones, a potential signaling pathway for the anticancer activity of this compound is depicted below.
Conclusion
This compound is a naturally occurring flavonoid found in citrus peels. While its quantification in these sources requires further investigation, established chromatographic techniques can be adapted for its successful isolation. The biological activities of structurally related compounds suggest that this polymethoxyflavone holds promise for further research, particularly in the areas of cancer and inflammation. The methodologies and insights provided in this guide are intended to facilitate future studies and the potential development of this compound for therapeutic applications.
References
- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The p53-, Bax- and p21-dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a naturally occurring polymethoxyflavonoid found predominantly in citrus species. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and synthesis, where available in the public domain, are described. Furthermore, potential signaling pathways involved in its anti-inflammatory and antiviral effects are discussed, drawing inferences from closely related compounds due to the limited direct research on this specific flavone. All quantitative data are summarized in structured tables for ease of reference, and logical relationships are visualized using process diagrams.
Chemical Structure and Identification
This compound belongs to the flavonoid class of organic compounds, specifically classified as an O-methylated flavonoid.[1] Its structure consists of a central flavone backbone with four methoxy groups attached to the A-ring at positions 5, 6, 7, and 8, and a hydroxyl group at the 4' position of the B-ring.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one | [2] |
| CAS Number | 36950-98-8 | [2] |
| Chemical Formula | C₁₉H₁₈O₇ | [2] |
| InChI Key | IECRXMSGDFIOEY-UHFFFAOYSA-N | [2] |
| SMILES | COC1=C(OC)C(OC)=C2C(=O)C=C(OC2=C1OC)C1=CC=C(O)C=C1 | [2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. While experimental data for some properties are limited, computed values provide useful estimates.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 358.34 g/mol | [2] |
| Melting Point | 196 - 198 °C | [2] |
| Boiling Point | Not available | |
| Water Solubility (est.) | 121.4 mg/L @ 25 °C | [3] |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| logP (o/w) | 2.7 (Computed) | [2] |
Spectral Data
Detailed experimental spectral data for this compound are not widely available in the public domain. However, predicted spectral data can be used for preliminary identification purposes.
Table 3: Spectral Data of this compound
| Spectral Data Type | Key Features | Reference(s) |
| UV-Vis Spectroscopy | Not available | |
| Infrared (IR) Spectroscopy | Not available | |
| ¹H NMR Spectroscopy | Not available | |
| ¹³C NMR Spectroscopy | Not available | |
| Mass Spectrometry | Predicted GC-MS and LC-MS/MS spectra are available in public databases. | [1] |
Biological Activities and Potential Mechanisms of Action
This compound has been reported to possess anti-inflammatory and antiviral properties.[1] However, detailed studies elucidating its precise mechanisms of action are scarce. Based on the activities of structurally similar flavonoids, potential signaling pathways can be inferred.
Anti-inflammatory Activity
Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and by inhibiting pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2).[5][6][7] A structurally related compound, 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone, has been shown to inhibit NF-κB activation and the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide.[8][9] It is plausible that this compound shares a similar mechanism of action.
Caption: Postulated anti-inflammatory mechanism of this compound.
Antiviral Activity
The antiviral activity of flavonoids is often attributed to their ability to interfere with various stages of the viral life cycle, including entry, replication, and release. Some flavonoids have been shown to inhibit viral enzymes such as neuraminidase, proteases, and DNA/RNA polymerases.[10] For instance, the flavonoid isoscutellarein-8-methylether has been reported to inhibit the replication of influenza A and B viruses by interfering with the fusion of the viral envelope with the endosome/lysosome membrane.[11] While the specific antiviral mechanism of this compound is unknown, a similar mode of action is a plausible area for future investigation.
Caption: Potential antiviral mechanisms of this compound.
Experimental Protocols
Isolation from Natural Sources
This compound is naturally present in the peels of citrus fruits, such as Citrus reticulata Blanco (mandarin orange).[2][12] The general workflow for its isolation involves extraction followed by chromatographic separation.
Caption: General workflow for the isolation of this compound.
Protocol Outline:
-
Extraction: Dried and powdered citrus peels are refluxed with a suitable solvent, such as 75% ethanol, for several hours.[13]
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is partitioned between an organic solvent (e.g., dichloromethane or chloroform) and water to separate compounds based on polarity. The organic layer containing the polymethoxyflavonoids is collected.
-
Chromatographic Separation: The organic extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform:acetone) to fractionate the components.[13]
-
Purification: Fractions containing the target compound are further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure this compound.
Chemical Synthesis
A synthetic route to a related compound, 5,6,7,3′-Tetramethoxy-4′-hydroxy-8-C-prenylflavone, has been described and can be adapted.[14] The general strategy involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, which is then cyclized to the flavone.
Protocol Outline:
-
Chalcone Formation: An appropriately substituted 2'-hydroxyacetophenone is condensed with a 4-hydroxybenzaldehyde derivative under alkaline conditions (e.g., aqueous alcoholic KOH) to yield the corresponding chalcone.
-
Oxidative Cyclization: The resulting chalcone is subjected to oxidative cyclization using a reagent like selenium dioxide or iodine in a suitable solvent to form the flavone ring.
-
Purification: The synthesized flavone is purified by column chromatography and/or recrystallization.
In Vitro Anti-inflammatory Assay (General Protocol)
The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Protocol Outline:
-
Cell Culture: RAW 264.7 cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene and Protein Expression (e.g., iNOS, COX-2): Cell lysates are analyzed by RT-PCR and Western blotting to determine the mRNA and protein levels of key inflammatory enzymes.
-
Conclusion
This compound is a polymethoxyflavonoid with potential anti-inflammatory and antiviral activities. While its full physicochemical and pharmacological profiles are yet to be completely elucidated, existing data and comparisons with structurally similar compounds suggest that it may act through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research is warranted to fully characterize this compound, including detailed spectroscopic analysis, determination of its biological targets, and elucidation of its precise mechanisms of action. The experimental protocols outlined in this guide provide a foundation for future investigations into this promising natural product.
References
- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SYNTHESIS OF 3,5,7,3'- TETRAMETHOXY -4'-HYDROXY-8-C-P RENYLFLAVONE | Biological Sciences - PJSIR [biostaging.pjsir.org]
- 4. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Antiviral activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis against influenza A (H3N2) and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
Synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, a polymethoxyflavone of interest to researchers in drug development and medicinal chemistry. This document details two core synthetic strategies, providing step-by-step experimental protocols and quantitative data to facilitate its replication in a laboratory setting.
Introduction
This compound belongs to the class of polymethoxyflavones (PMFs), a group of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone. These compounds are of significant interest due to their diverse biological activities. The targeted synthesis of specific PMF derivatives is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide outlines two principal and viable routes for the synthesis of this compound:
-
Pathway 1: De Novo Synthesis via Chalcone Intermediate. This classic approach involves the construction of the flavone skeleton from acyclic precursors. A substituted 2'-hydroxyacetophenone is condensed with a substituted benzaldehyde to form a 2'-hydroxychalcone, which then undergoes oxidative cyclization to yield the target flavone.
-
Pathway 2: Synthesis via Demethylation of a Precursor Flavone. This strategy involves the selective deprotection of a precursor flavone, typically the 4'-methoxy or a 4'-benzyloxy derivative, to unveil the desired 4'-hydroxyl group.
Pathway 1: De Novo Synthesis via Chalcone Intermediate
This pathway is a convergent synthesis that builds the flavone core in a stepwise manner. It offers flexibility in the choice of starting materials, allowing for the synthesis of various analogs. The key steps are the synthesis of a polysubstituted 2'-hydroxyacetophenone, a Claisen-Schmidt condensation to form the chalcone, and a subsequent oxidative cyclization.
Logical Workflow for Pathway 1
Caption: Workflow for the de novo synthesis of this compound.
Experimental Protocol for Pathway 1
Step 1a: Synthesis of 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone
The synthesis of the key acetophenone intermediate can be achieved via a Friedel-Crafts acylation of the corresponding polymethoxybenzene.
-
Reagents and Materials:
-
1,2,3,4-Tetramethoxybenzene
-
Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of 1,2,3,4-tetramethoxybenzene (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone.
-
Step 1b: Claisen-Schmidt Condensation to form 2',4-Dihydroxy-3',4',5',6'-tetramethoxychalcone
This step involves the base-catalyzed condensation of the acetophenone with 4-hydroxybenzaldehyde.
-
Reagents and Materials:
-
2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone
-
4-Hydroxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone (1.0 eq) and 4-hydroxybenzaldehyde (1.2 eq) in ethanol in a round-bottom flask.
-
Add a solution of KOH (3.0 eq) in ethanol to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture in an ice bath and acidify with 1 M HCl to a pH of approximately 4-5.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
The crude chalcone can be purified by recrystallization or column chromatography.
-
Step 1c: Oxidative Cyclization to this compound
The final step is the cyclization of the chalcone to the flavone. Several reagents can be employed for this transformation; a common method utilizes iodine in DMSO.
-
Reagents and Materials:
-
2',4-Dihydroxy-3',4',5',6'-tetramethoxychalcone
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the chalcone (1.0 eq) in DMSO.
-
Add a catalytic amount of iodine (0.1-0.2 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Wash with a saturated sodium thiosulfate solution to remove excess iodine.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Quantitative Data for Pathway 1 (Representative)
| Step | Starting Material | Reagents | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | 1,2,3,4-Tetramethoxybenzene | Acetyl Chloride, AlCl₃ | 1 : 1.1 : 1.2 | DCM | 0 to RT | 12-16 | 60-70 |
| 1b | 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone | 4-Hydroxybenzaldehyde, KOH | 1 : 1.2 : 3 | Ethanol | RT | 24-48 | 70-80 |
| 1c | 2',4-Dihydroxy-3',4',5',6'-tetramethoxychalcone | I₂ | 1 : 0.2 | DMSO | 100-120 | 4-6 | 65-75 |
Pathway 2: Synthesis via Demethylation of a Precursor Flavone
This pathway is advantageous if a suitable polymethoxylated flavone precursor is readily available. The key challenge lies in the selective demethylation of the 4'-position without affecting the methoxy groups on the A-ring. Boron trichloride (BCl₃) is a common reagent for the selective cleavage of aryl methyl ethers, particularly those at positions that can be stabilized by chelation or electronic effects.
Logical Workflow for Pathway 2
Caption: Workflow for the synthesis of this compound via demethylation.
Experimental Protocol for Pathway 2
Step 2a: Synthesis of 4'-Benzyloxy-5,6,7,8-tetramethoxyflavone (if starting from this precursor)
This precursor can be synthesized using a similar chalcone condensation and cyclization as in Pathway 1, but using 4-benzyloxybenzaldehyde instead of 4-hydroxybenzaldehyde.
Step 2b: Selective Demethylation/Debenzylation
This protocol details the cleavage of a 4'-benzyloxy group using BCl₃. A similar procedure can be adapted for the demethylation of a 4'-methoxy group.
-
Reagents and Materials:
-
4'-Benzyloxy-5,6,7,8-tetramethoxyflavone
-
Boron trichloride (BCl₃) in toluene (1.0 M solution)
-
Anhydrous Dichloromethane (DCM)
-
Sodium hydroxide (1 M aq.)
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4'-benzyloxy-5,6,7,8-tetramethoxyflavone (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a 1.0 M solution of BCl₃ in toluene (2.0 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature over a period of 12 hours.
-
Quench the reaction by the addition of 1 M aqueous NaOH solution and stir for 30 minutes at room temperature.
-
Acidify the mixture with 2 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Quantitative Data for Pathway 2 (Representative)
| Step | Starting Material | Reagents | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2b | 4'-Benzyloxy-5,6,7,8-tetramethoxyflavone | BCl₃ | 1 : 2 | DCM/Toluene | -78 to RT | 12 | 85-95 |
Conclusion
This technical guide has detailed two robust synthetic pathways for the preparation of this compound. Pathway 1, the de novo synthesis, offers greater flexibility for analog synthesis, while Pathway 2 provides a more direct route if a suitable precursor is available. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of this and related polymethoxyflavones for further biological evaluation. The choice of pathway will ultimately depend on the availability of starting materials and the specific goals of the research project.
Pharmacological Profile of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on their basic flavone structure. Found in various citrus peels, this compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of the pharmacological screening of this compound, detailing experimental methodologies, presenting quantitative data, and illustrating the signaling pathways involved in its biological activities.
Pharmacological Activities
The biological effects of this compound and its structural analogs have been investigated across several domains. The following sections summarize the key findings from in vitro studies.
Anticancer Activity
The cytotoxic effects of hydroxylated polymethoxyflavones have been evaluated against various cancer cell lines. Studies on structurally similar compounds suggest that the presence and position of hydroxyl and methoxy groups significantly influence the anticancer potency.
For instance, the related compound 5-hydroxy-3′,4′,6,7-tetramethoxyflavone has demonstrated cytotoxic effects against glioblastoma cell lines U87MG and T98G.[1] Treatment with this compound led to a reduction in cell viability and migratory capacity, along with a G0/G1 phase cell cycle arrest.[1] Another study on 5,6,7,4'-tetramethoxyflavone in HeLa cancer cells revealed its efficacy in upregulating proteins involved in apoptosis and downregulating those associated with cell survival and proliferation.[2]
Table 1: Cytotoxicity of Structurally Similar Polymethoxyflavones
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone | U87MG (Glioblastoma) | Trypan Blue Exclusion & Crystal Violet | IC50 | Not explicitly stated, but demonstrated dose-dependent reduction in viability. | [1] |
| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone | T98G (Glioblastoma) | Trypan Blue Exclusion & Crystal Violet | IC50 | Not explicitly stated, but demonstrated dose-dependent reduction in viability. | [1] |
| 4'-bromo-5,6,7-trimethoxyflavone | RAW 264.7 | MTT Assay | IC50 | Not cytotoxic at concentrations effective for anti-inflammatory activity. | [3] |
Anti-inflammatory Activity
Polymethoxyflavones are known to possess anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways. The inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of anti-inflammatory potential.
A study on 4'-bromo-5,6,7-trimethoxyflavone, a structurally analogous compound, demonstrated potent inhibition of NO and PGE2 production in LPS-treated RAW 264.7 cells, with IC50 values of 14.22 ± 1.25 µM and 10.98 ± 6.25 µM, respectively.[3] This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3]
Table 2: Anti-inflammatory Activity of a Structurally Similar Polymethoxyflavone
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| 4'-bromo-5,6,7-trimethoxyflavone | RAW 264.7 | Griess Assay (NO Production) | IC50 | 14.22 ± 1.25 | [3] |
| 4'-bromo-5,6,7-trimethoxyflavone | RAW 264.7 | EIA (PGE2 Production) | IC50 | 10.98 ± 6.25 | [3] |
Antioxidant Activity
Antimicrobial Activity
The antimicrobial properties of flavonoids have been widely reported, with activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity. Specific MIC values for this compound were not found in the provided search results. However, studies on other polymethoxyflavones suggest that the degree of methoxylation can influence antimicrobial efficacy.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the pharmacological screening of polymethoxyflavones.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5×10^4 cells per well in 100 µL of culture medium.[4] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10, 50, and 100 µM).[4] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24 and 72 hours).[4]
-
MTT Addition: Remove 100 µL of medium and add MTT reagent to a final concentration.
-
Formazan Solubilization: After incubation, add 200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies nitrite, a stable and soluble breakdown product of NO, in cell culture supernatant.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.[5]
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 1×10^5 cells per well and incubate for 24 hours.[5]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 30 minutes, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS).[5]
-
Incubation: Incubate the plates for 20 hours at 37°C in a 5% CO2 incubator.[5]
-
Griess Reaction: Mix the cell culture supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Caption: Workflow for the nitric oxide inhibition assay.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent like methanol.[6]
-
Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.[6]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[7]
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.[6][7]
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(A0 - A1) / A0] x 100, where A0 is the absorbance of the control and A1 is the absorbance of the sample.[6]
Signaling Pathways
The biological activities of polymethoxyflavones are often mediated through their interaction with various intracellular signaling pathways.
Anti-inflammatory Signaling Pathways
Flavones can exert their anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to this regulation.
-
NF-κB Pathway: In response to inflammatory stimuli like LPS, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2.[8] Some polymethoxyflavones have been shown to inhibit this pathway by preventing the phosphorylation of IκBα.
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses.[8] Activation of these kinases by LPS leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Flavonoids can modulate the phosphorylation status of these MAPK proteins, thereby dampening the inflammatory response.[8]
Caption: Putative anti-inflammatory signaling pathways modulated by this compound.
Anticancer Signaling Pathways
The anticancer effects of polymethoxyflavones are multifaceted, involving the modulation of pathways that control cell proliferation, apoptosis, and survival.
-
MAPK Pathway: As in inflammation, the MAPK pathway is also critical in cancer cell signaling, regulating processes like cell growth and survival.[2]
-
Apoptosis Pathway: Flavonoids can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Fas, TRAIL receptors) and the downregulation of anti-apoptotic proteins.[2]
-
TNF Signaling Pathway: Tumor Necrosis Factor (TNF) signaling can have dual roles in cancer, promoting either cell survival or apoptosis. Polymethoxyflavones may modulate this pathway to favor apoptotic outcomes.[2]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cell proliferation and survival, and its dysregulation is common in cancer. Some flavonoids have been shown to modulate the phosphorylation status of STAT proteins.[2]
Caption: Overview of potential anticancer signaling pathways affected by this compound.
Conclusion
This compound, along with its structural analogs, demonstrates promising pharmacological activities in preclinical studies. Its potential as an anticancer and anti-inflammatory agent warrants further investigation. Future research should focus on elucidating the precise molecular targets and further quantifying its efficacy in various in vitro and in vivo models. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomics-based network pharmacology and molecular docking reveal the potential mechanisms of 5,6,7,4′-tetramethoxyflavone against HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Activity Studies of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial biological activity studies of the flavonoid 4'-Hydroxy-5,6,7,8-tetramethoxyflavone. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are of significant interest in drug discovery due to their diverse pharmacological activities. This document summarizes the current, albeit limited, understanding of this specific flavone's anticancer, anti-inflammatory, and antioxidant properties. Due to a scarcity of publicly available data directly pertaining to this compound, this guide also presents data on structurally similar polymethoxyflavones (PMFs) to provide a comparative context. Detailed experimental protocols for key biological assays are provided to facilitate further research and standardized evaluation of this compound. Additionally, this guide illustrates relevant signaling pathways and experimental workflows using Graphviz diagrams to support the interpretation of potential mechanisms of action.
Introduction
This compound is a polymethoxyflavone (PMF), a subclass of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone.[1] PMFs are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3] The specific substitution pattern of hydroxyl and methoxy groups on the flavonoid rings significantly influences the compound's bioactivity. The presence of a hydroxyl group at the 4' position and methoxy groups at the 5, 6, 7, and 8 positions of this compound suggests potential for various pharmacological effects. This guide aims to consolidate the available information on its biological activities and provide a framework for future research.
Biological Activities
While direct quantitative data for this compound is limited in publicly accessible literature, studies on closely related polymethoxyflavones provide valuable insights into its potential therapeutic properties.
Anticancer Activity
Research on hydroxylated polymethoxyflavones has demonstrated their potential as anticancer agents. For instance, a study on the structurally related compound, 5-hydroxy-3',4',6,7-tetramethoxyflavone (TMF), has shown cytotoxic effects against glioblastoma cell lines.[4][5]
Table 1: Cytotoxic Activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone (TMF) against Glioblastoma Cell Lines [4][5]
| Cell Line | IC50 (µM) |
| U87MG | Data not explicitly provided in abstract |
| T98G | Data not explicitly provided in abstract |
Note: The specific IC50 values were not detailed in the abstract of the cited study, but the study indicates a dose-dependent reduction in cell viability.
The anticancer effects of many flavonoids are mediated through the induction of apoptosis and cell cycle arrest.[6]
Anti-inflammatory Activity
Polymethoxyflavonoids are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.[7][8] The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While specific data for this compound is not available, other tetramethoxy-hydroxyflavones have been shown to downregulate inflammatory mediators.[7]
Antioxidant Activity
The antioxidant capacity of flavonoids is a well-documented phenomenon.[9] The presence of hydroxyl groups is crucial for the radical scavenging activity of these compounds. The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals).[9]
Experimental Protocols
To facilitate further investigation into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of the compound.
Protocol:
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a 0.2 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: [ (A₀ - A₁) / A₀ ] x 100, where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample. The IC50 value is determined from the dose-response curve.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay is used to assess the anti-inflammatory potential of the compound by measuring the inhibition of NF-κB activation.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.
-
Induction of NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control. The IC50 value can be determined from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound.
Caption: General experimental workflow for evaluating the biological activity of a test compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed intrinsic apoptosis pathway potentially induced by this compound.
Conclusion and Future Directions
The initial exploration of the biological activities of this compound suggests its potential as a therapeutic agent, particularly in the areas of cancer, inflammation, and oxidative stress-related diseases. However, the current body of research is limited, and further in-depth studies are required to fully elucidate its pharmacological profile. Future research should focus on:
-
Comprehensive in vitro screening: Determining the IC50 values of this compound against a wide panel of cancer cell lines and in various anti-inflammatory and antioxidant assays.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify key structural features for optimal activity.
This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding of this compound and explore its therapeutic potential.
References
- 1. Showing Compound this compound (FDB020532) - FooDB [foodb.ca]
- 2. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
CAS number and molecular weight of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a naturally occurring polymethoxyflavonoid (PMF) found in citrus species. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential therapeutic applications. The document summarizes key quantitative data, details experimental methodologies for its study, and visualizes associated signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound, a member of the flavonoid family, possesses a characteristic flavone backbone with four methoxy groups and one hydroxyl group. These structural features contribute to its physicochemical properties and biological activities.
| Property | Value | Reference |
| CAS Number | 36950-98-8 | [1] |
| Molecular Weight | 358.34 g/mol | [1] |
| Molecular Formula | C₁₉H₁₈O₇ | [1] |
| Synonyms | 2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
Synthesis
The synthesis of this compound and related flavones can be achieved through established chemical methodologies. A general approach involves the Baker-Venkataraman rearrangement.
General Synthetic Approach: Baker-Venkataraman Rearrangement
A common strategy for synthesizing flavones involves the Baker-Venkataraman rearrangement. This method typically includes the acylation of a 2-hydroxyacetophenone with a benzoyl chloride to form an ester, which then undergoes rearrangement in the presence of a base to form a 1,3-diketone. Subsequent acid-catalyzed cyclization yields the flavone core. For this compound, a suitably substituted 2-hydroxyacetophenone and a 4-hydroxybenzoyl derivative would be required as starting materials.[2][3][4]
Experimental Protocol: Synthesis of a Related Flavone (Pedalitin)
Step 1: Aldol Condensation
-
To a solution of 6-hydroxy-2,3,4-trimethoxyacetophenone (1.0 g, 4.42 mmol) in ethanol (6 mL), add vanillin (810 mg, 5.32 mmol) and powdered potassium hydroxide (740 mg, 13.1 mmol).
-
Heat the mixture to reflux for 20 hours.
-
Cool the reaction mixture to room temperature and adjust the pH to ~4 using 1N HCl.
-
Extract the product with ethyl acetate (2 x 30 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude 2'-hydroxychalcone.
Step 2: Intramolecular Cyclization
-
To a solution of the 2'-hydroxychalcone (150 mg, 0.41 mmol) in DMSO (2 mL), add iodine (10.5 mg, 0.04 mmol).
-
Maintain the reaction at 120 °C for 5 hours.
-
Quench the reaction with aqueous NaHSO₃ and extract with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the flavone.
Step 3: Demethylation
-
A solution of the polymethoxyflavone (210 mg, 0.58 mmol) in 30% HBr in acetic acid (2.35 mL, 11.9 mmol) is heated to 120 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is worked up to yield the hydroxylated flavone.
Biological Activities and Potential Therapeutic Applications
Polymethoxyflavonoids, including this compound, have garnered significant interest for their potential health benefits. Research suggests that this class of compounds exhibits anti-inflammatory, anticancer, and antiviral properties.
Anti-inflammatory Activity
Flavones are known to possess anti-inflammatory properties, and their mechanism of action often involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[5] While specific quantitative data for this compound is limited in the available literature, studies on structurally similar flavones provide insights into its potential anti-inflammatory effects. For instance, related trihydroxyflavones have shown dose-dependent suppression of nitric oxide (NO) production in RAW264.7 macrophages with IC50 values in the micromolar range.[6]
Potential Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of polymethoxyflavonoids. While specific IC50 values for this compound are not detailed in the provided search results, related compounds have demonstrated cytotoxicity against various cancer cell lines, with IC50 values often ranging from 10 to 50 µM.[7] The anticancer effects of flavonoids are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression, such as the MAPK pathway.[8]
| Related Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamic acid derivative 1 | HCT116 | 22.4 | [7] |
| Cinnamic acid derivative 2 | HCT116 | 0.34 | [7] |
| 7,8-dihydroxy 4-thioflavone | MDA-MB-231 | 14.7 ± 1.0 | [9] |
| 5,7-dihydroxy 4-thioflavone | MDA-MB-231 | 7.9 ± 0.2 | [9] |
Potential Anticancer Signaling Pathway
Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.
Antiviral Activity
Flavonoids have been recognized for their broad-spectrum antiviral activities.[10] Studies on various flavones have reported inhibitory effects against a range of viruses, including influenza virus, herpes simplex virus (HSV), and poliovirus. The antiviral mechanisms can vary, from inhibiting viral entry and replication to modulating host immune responses. For instance, some flavonoids have been shown to inhibit viral neuraminidase or RNA polymerase. While specific EC50 values for this compound are not available, related flavonoids have demonstrated antiviral efficacy with EC50 values in the micromolar range.[10]
| Related Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Apigenin | Enterovirus A71 | 10.3 | [10] | |
| Rhoifolin | Coronavirus 3CL-protease | 27.24 | [10] | |
| Berbacetin | Coronavirus 3CL-protease | 33.17 | [10] | |
| Pectolinarin | Coronavirus 3CL-protease | 37.78 | [10] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The following is a general protocol for a plaque reduction assay, a common method to evaluate antiviral activity.[11]
Materials:
-
Vero cells (or other suitable host cells)
-
24-well culture plates
-
Herpes Simplex Virus type 1 (HSV-1) or Poliovirus type 1 (PV-1)
-
Plaque medium (containing 0.5% Methylcellulose)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
10% formalin
-
0.4% crystal violet solution
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluency.
-
Infect the cell monolayers with approximately 100 plaque-forming units (PFU) of the virus.
-
After a 60-minute adsorption period at 37 °C and 5% CO₂, remove the virus inoculum.
-
Wash the cell monolayers twice with PBS.
-
Overlay the cells with plaque medium.
-
Add different concentrations of this compound to the respective wells.
-
Incubate the plates for 24 hours for PV-1 or 48 hours for HSV-1.
-
Fix the cells with 10% formalin and stain with 0.4% crystal violet.
-
Count the number of plaques in each well and calculate the percentage of inhibition compared to the untreated virus control.
Conclusion
This compound is a promising natural product with potential therapeutic applications stemming from its anti-inflammatory, anticancer, and antiviral properties. This guide has provided an overview of its fundamental chemical characteristics, synthetic approaches, and biological activities, supported by experimental methodologies and visualizations of relevant signaling pathways. Further research is warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety profile in preclinical and clinical settings. The information compiled herein serves as a valuable starting point for scientists and researchers dedicated to the discovery and development of novel flavonoid-based therapeutics.
References
- 1. GSRS [precision.fda.gov]
- 2. SYNTHESIS OF 3,5,7,3'- TETRAMETHOXY -4'-HYDROXY-8-C-P RENYLFLAVONE | Biological Sciences - PJSIR [biostaging.pjsir.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cutting Edge of Flavonoid Research: A Technical Guide to the Discovery and Isolation of Novel Polymethoxyflavones
For Immediate Release
[City, State] – In the dynamic field of natural product chemistry and drug discovery, polymethoxyflavones (PMFs) have emerged as a class of compounds with significant therapeutic potential. Primarily found in the peels of citrus fruits, these unique flavonoids are distinguished by multiple methoxy groups on their basic benzo-γ-pyrone structure, a characteristic that enhances their bioavailability and metabolic stability.[1][2] This technical guide provides an in-depth overview of the latest methodologies for the discovery and isolation of novel PMFs, tailored for researchers, scientists, and professionals in drug development. The document outlines key experimental protocols, summarizes crucial quantitative data, and visualizes complex biological and experimental workflows.
Polymethoxyflavones are lauded for a wide array of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects.[3][4][5] Prominent PMFs such as nobiletin, tangeretin, and sinensetin have been extensively studied for their potential in preventing and treating chronic diseases.[2][5][6] For instance, tangeretin has demonstrated potent inhibition of the β-secretase (BACE1) enzyme, a key target in Alzheimer's disease research.[6][7][8] The increasing interest in these compounds necessitates robust and efficient methods for their extraction, isolation, and purification to supply the pure compounds required for preclinical and clinical investigations.[9][10]
From Peel to Pure Compound: A Workflow for PMF Isolation
The journey from raw citrus peel to purified, research-grade PMFs involves a multi-step process. The following diagram illustrates a general experimental workflow, integrating various techniques from extraction to final purification.
Caption: A generalized workflow for the isolation of polymethoxyflavones from citrus peels.
Quantitative Data Summary
The efficiency of isolation and the biological activity of PMFs are critical parameters for research and development. The following tables summarize key quantitative data from various studies.
Table 1: Yield and Purity of Isolated Polymethoxyflavones
| Compound | Source | Isolation Method | Yield (mg from starting material) | Purity (%) | Reference |
| Nobiletin | Pericarpium Citri Reticulatae | HSCCC | 121 | >98 | [9] |
| Tangeretin | Pericarpium Citri Reticulatae | HSCCC | 114 | >98 | [9] |
| Sinensetin | Pericarpium Citri Reticulatae | HSCCC | 10 | >98 | [9] |
| 3,5,6,7,8,3′,4′-Heptamethoxyflavone | Pericarpium Citri Reticulatae | HSCCC | 34 | >98 | [9] |
| 5-Demethylnobiletin | Pericarpium Citri Reticulatae | HSCCC | 13 | >98 | [9] |
| Crude PMFs | C. sinensis Osbeck peels (100g) | Enzymatic Hydrolysis & Diethyl Ether Extraction | 564 | Not Specified | [11] |
Table 2: Bioactivity of Selected Polymethoxyflavones (BACE1 Inhibition)
| Compound | IC50 (M) | Mode of Inhibition | Reference |
| Tangeretin | 4.9 x 10⁻⁵ | Non-competitive | [6][7] |
| Nobiletin | 5.9 x 10⁻⁵ | Non-competitive | [6][7] |
| Sinensetin | 6.3 x 10⁻⁵ | Non-competitive | [6][7] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments involved in PMF isolation and characterization.
Protocol 1: Solvent Extraction of PMFs from Citrus Peels
-
Material Preparation: Air-dry fresh citrus peels and grind them into a fine powder.
-
Extraction:
-
Method A (Reflux): Reflux the dried peel powder with 75% (v/v) ethanol for 3-10 hours.[11]
-
Method B (Soxhlet): Use a non-polar solvent like hexane in a Soxhlet apparatus.
-
-
Concentration: Concentrate the resulting ethanol or hexane solution using a rotary evaporator under reduced pressure.
-
Fractionation:
-
For the ethanol extract, perform liquid-liquid partitioning with a solvent such as dichloromethane to obtain a PMF-rich fraction.[11]
-
For the hexane extract, treat with a 10% sodium hydroxide solution to remove acidic compounds.
-
Protocol 2: Chromatographic Separation of PMFs
-
Flash Chromatography (Initial Separation):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient solvent system, for example, a mixture of chloroform and acetone (e.g., 9:2, v/v).[11]
-
Procedure: Dissolve the crude PMF extract in a minimal amount of the initial mobile phase and load it onto the silica gel column. Elute with the solvent gradient and collect fractions. Monitor the separation using Thin Layer Chromatography (TLC).
-
-
High-Speed Counter-Current Chromatography (HSCCC) (Purification):
-
Two-Phase Solvent System: A common system is n-hexane-ethyl acetate-methanol-water (e.g., 1:0.8:1:1, v/v/v/v).[9]
-
Procedure: Use the upper organic phase as the stationary phase and the lower aqueous phase as the mobile phase. Inject the partially purified fractions from flash chromatography into the HSCCC system. Collect the eluting fractions and analyze their purity by HPLC.
-
Protocol 3: Structure Elucidation
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector set at wavelengths of 254 nm and 340 nm.
-
-
Mass Spectrometry (MS): Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the isolated compounds.
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve the purified compounds in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure, including the number and position of methoxy groups.
-
Signaling Pathways Modulated by Polymethoxyflavones
PMFs exert their biological effects by modulating various intracellular signaling pathways. The diagram below illustrates a simplified representation of the anti-inflammatory signaling pathway influenced by certain PMFs.
Caption: Inhibition of inflammatory pathways by polymethoxyflavones.
Future Directions
The field of PMF research is continually evolving. Novel extraction techniques such as supercritical fluid extraction (SFE) and microwave-assisted extraction are being explored to improve efficiency and yield.[3][11] Furthermore, the elucidation of the metabolic fate and the precise molecular targets of a wider range of novel PMFs will be crucial for translating their therapeutic potential into clinical applications. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full potential of these remarkable natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Polymethoxyflavones: Novel β-Secretase (BACE1) Inhibitors from Citrus Peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
The Core Mechanism of Action of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-5,6,7,8-tetramethoxyflavone, a polymethoxyflavone (PMF) found in citrus peels, is a significant bioactive compound with emerging therapeutic potential.[1][2] Also known as 4'-demethylnobiletin, it is a major metabolite of the well-studied flavonoid, nobiletin.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms of action of this compound, focusing on its anti-inflammatory and cell cycle regulatory effects. The information presented herein is intended to support further research and drug development initiatives.
Core Mechanisms of Action: Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.
Inhibition of Pro-Inflammatory Enzymes and Cytokines
The compound has been shown to significantly decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade.[4][5] This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively. Furthermore, it suppresses the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[4][5]
Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of several critical intracellular signaling pathways:
-
NF-κB Signaling Pathway: The compound attenuates the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[4] This is achieved by preventing the degradation and phosphorylation of its inhibitory protein, IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[6]
-
PI3K/Akt Signaling Pathway: this compound has been observed to suppress the phosphorylation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), a crucial pathway involved in cell survival and inflammation.[4][5]
-
MAPK (ERK) Signaling Pathway: The compound also inhibits the phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway that is involved in inflammatory responses.[4][5]
Core Mechanisms of Action: Cell Cycle Regulation
Beyond its anti-inflammatory properties, this compound has been demonstrated to influence cell cycle progression.
Inhibition of the mTOR/p70S6K Pathway
This flavonoid and its parent compound, tangeretin, inhibit epidermal growth factor (EGF)-stimulated progression to the S-phase of the cell cycle in hepatocytes.[7] This effect is attributed to the selective inhibition of the phosphorylation of p70S6 kinase (S6K), a downstream effector of the mammalian target of rapamycin (mTOR), without significantly affecting the upstream activity of Akt.[7] This suggests a direct or indirect inhibitory effect at the level of mTOR.[7]
Quantitative Data
The following table summarizes the available quantitative data on the biological activities of this compound and related compounds.
| Compound | Assay | Cell Line/Model | IC50/Effect | Reference |
| 4'-bromo-5,6,7-trimethoxyflavone | Nitric Oxide (NO) Production | LPS-treated RAW 264.7 cells | IC50 = 14.22 ± 1.25 µM | [6] |
| 4'-bromo-5,6,7-trimethoxyflavone | Prostaglandin E2 (PGE2) Production | LPS-treated RAW 264.7 cells | IC50 = 10.98 ± 6.25 µM | [6] |
| 2',3',5,7-tetrahydroxyflavone | Nitric Oxide (NO) Production | LPS-treated RAW 264.7 cells | IC50 = 19.7 µM | [8] |
| 3',4',5,7-tetrahydroxyflavone (Luteolin) | Nitric Oxide (NO) Production | LPS-treated RAW 264.7 cells | IC50 = 17.1 µM | [8] |
| Apigenin | Nitric Oxide (NO) Production | LPS-activated RAW 264.7 cells | IC50 = 23 µM | [9] |
| Wogonin | Nitric Oxide (NO) Production | LPS-activated RAW 264.7 cells | IC50 = 17 µM | [9] |
| Luteolin | Nitric Oxide (NO) Production | LPS-activated RAW 264.7 cells | IC50 = 27 µM | [9] |
| This compound | TPA-induced Ear Edema | Mice | >88 ± 4.77% inhibition | [5] |
Experimental Protocols
Detailed experimental protocols for the key assays cited in this guide are provided below. These are general methodologies and may require optimization for specific experimental conditions.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production, and incubate for a further 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measurement: After a short incubation period at room temperature, measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.[10]
Western Blot Analysis for Signaling Proteins (e.g., p-ERK, p-Akt, p-p65)
-
Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS, TPA), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, phospho-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.[11][12][13]
NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: Treat the transfected cells with this compound for a defined period, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity represents the normalized NF-κB transcriptional activity.[14][15][16][17]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB020532) - FooDB [foodb.ca]
- 3. 4'-Demethylnobiletin, a bioactive metabolite of nobiletin enhancing PKA/ERK/CREB signaling, rescues learning impairment associated with NMDA receptor antagonism via stimulation of the ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of 4'-Demethylnobiletin, a Metabolite of Nobiletin, on 12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Inflammation in Mouse Ears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tangeretin and its metabolite 4′-hydroxytetramethoxyflavone attenuate EGF-stimulated cell cycle progression in hepatocytes; role of inhibition at the level of mTOR/p70S6K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antioxidant activity and nitric oxide production of extracts obtained from the leaves of Chenopodium quinoa Willd - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 15. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. bowdish.ca [bowdish.ca]
A Technical Guide to the Anti-inflammatory Properties of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxyflavonoid (PMF) found in citrus species. This technical guide provides a comprehensive overview of its anti-inflammatory properties, drawing on available data and insights from structurally related compounds. This document summarizes the current understanding of its mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways. The information is intended to support further research and development of this compound as a potential anti-inflammatory agent.
Introduction
Polymethoxyflavonoids (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups on their core flavone structure. These compounds, abundant in citrus peels, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound, a member of this family, has been identified as a potential modulator of inflammatory responses. This guide synthesizes the current knowledge on its anti-inflammatory profile.
Mechanism of Action
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. While direct evidence for this specific compound is limited, studies on similar PMFs provide a strong basis for its proposed mechanisms.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to reduce the production of nitric oxide (NO), a key signaling molecule in inflammation. This effect is attributed to the transcriptional suppression of inducible nitric oxide synthase (iNOS). Furthermore, like other flavonoids, it is expected to inhibit the production of prostaglandin E2 (PGE2) by downregulating the expression of cyclooxygenase-2 (COX-2). It may also decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1]
Modulation of Signaling Pathways
The primary mechanism underlying the inhibition of these pro-inflammatory mediators is the modulation of critical intracellular signaling cascades.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding iNOS, COX-2, and various pro-inflammatory cytokines. This compound is thought to inhibit NF-κB activation by preventing the degradation of IκBα.[1]
-
MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are another set of key regulators of the inflammatory response. The activation of these kinases by inflammatory stimuli can lead to the activation of transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes. While direct evidence for this compound is not yet available, other PMFs have been shown to inhibit the phosphorylation of MAPK pathway components.
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that can mitigate oxidative stress, a key component of inflammation. Some PMFs have been shown to activate the Nrf2 pathway, which may contribute to their overall anti-inflammatory effects.[1]
Quantitative Data
Quantitative data on the anti-inflammatory activity of this compound is not extensively available in the public domain. The following table summarizes available data and includes data from a closely related compound for comparative purposes.
| Compound | Assay | Target Cell Line | Inducer | Endpoint | IC50 / Inhibition | Reference |
| This compound | NO Production | Not Specified | Not Specified | Nitric Oxide | Dramatically reduced | [1] |
| 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F) | NO Production | RAW 264.7 | LPS | Nitric Oxide | Inhibition observed | [2][3] |
| 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F) | PGE2 Production | RAW 264.7 | LPS | Prostaglandin E2 | Inhibition observed | [2] |
| 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F) | TNF-α Production | In vivo (mice) | Collagen | TNF-α | Suppression observed | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment and stimulation, collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
Western Blot Analysis for NF-κB and MAPK Pathways
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of protein expression and phosphorylation status.
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qPCR) for iNOS and COX-2 Expression
-
Principle: qPCR is used to measure the mRNA expression levels of specific genes.
-
Procedure:
-
RNA Extraction: Extract total RNA from treated cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Perform the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers for mouse iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent. Its proposed mechanisms of action, centered on the inhibition of key pro-inflammatory mediators and the modulation of the NF-κB and potentially MAPK signaling pathways, align with the known activities of other bioactive polymethoxyflavonoids. However, there is a clear need for further research to fully elucidate its therapeutic potential.
Future studies should focus on:
-
Quantitative Analysis: Determining the IC50 values for the inhibition of NO, PGE2, and various pro-inflammatory cytokines in different cell types.
-
In-depth Mechanistic Studies: Confirming the direct effects of this compound on the NF-κB and MAPK signaling pathways through detailed molecular analyses.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.
-
Structure-Activity Relationship: Comparing the activity of this compound with other structurally related PMFs to understand the contribution of specific functional groups to its anti-inflammatory potency.
Addressing these research gaps will be crucial for the development of this compound as a novel therapeutic agent for the management of inflammatory conditions.
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoid compounds found in citrus fruits.[1][2] PMFs are recognized for their potential health benefits, including anti-inflammatory, anticancer, and antioxidant properties.[2][3] These biological activities are often attributed to their ability to modulate key cellular signaling pathways.[4][5][6]
These application notes provide detailed protocols for a panel of in vitro cell-based assays to evaluate the bioactivity of this compound. The protocols are designed to be comprehensive and adaptable for screening and mechanistic studies in drug discovery and development.
Data Presentation
The following tables summarize representative quantitative data for polymethoxyflavones (PMFs) in various in vitro assays. It is important to note that specific IC50 values for this compound are not widely available in the public domain. The data presented here are from studies on structurally similar PMFs and should be considered as a reference for experimental design.
Table 1: Anticancer Activity of Structurally Similar Polymethoxyflavones
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 5-Hydroxy-6,7,8,4'-tetramethoxyflavone | HCT116 (Colon Cancer) | Apoptosis Induction | Induces apoptosis | [7] |
| 5,6,7,4'-Tetramethoxyflavone | DMS-114, HT-29, MCF-7, MDA-MB-435, DU-145 | Proliferation | GI50: 28 µM (average) | [8] |
| Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) | Ovarian Cancer Cells | Growth Inhibition | - | [4] |
Table 2: Anti-inflammatory Activity of Structurally Similar Polymethoxyflavones
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| 5,6,3',5'-tetramethoxy 7,4'-hydroxyflavone (p7F) | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition of NO | - | [9] |
| Nobiletin | Human Synovial Fibroblasts | PGE2 Production | Inhibition of IL-1β-induced PGE2 | < 4 µM | [10] |
| Fisetin | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition of NO | ~10 µM (for 51.92% inhibition) | [11] |
Table 3: Antioxidant Activity of Flavonoids
| Compound | Assay | IC50 (µg/mL) | Reference |
| Flavonoids (general) | DPPH Radical Scavenging | Varies widely | [12][13][14][15][16] |
| 2',3',4'-trihydroxy-flavones | DPPH Radical Scavenging | Potent activity | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
1.1. MTT Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, HT-29)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
1.2. Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells do not.
-
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and resuspend in complete medium.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Anti-inflammatory Assays
2.1. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
This assay measures the anti-inflammatory potential by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
-
Antioxidant Assays
3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay evaluates the free radical scavenging activity of the compound.
-
Materials:
-
This compound
-
DPPH solution (in methanol)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate for 30 minutes in the dark at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for in vitro cell-based assays.
Caption: Potential anticancer signaling pathways of PMFs.
Caption: Potential anti-inflammatory signaling pathway of PMFs.
References
- 1. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p53-, Bax- and p21-dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dpph assay ic50: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, a polymethoxyflavone found in citrus fruits. Due to the limited specific in vivo data on this compound, the following protocols and expected outcomes are based on established methodologies for structurally similar and well-researched polymethoxyflavones (PMFs) such as nobiletin, tangeretin, and sinensetin. These related compounds have demonstrated anti-inflammatory, metabolic-regulating, neuroprotective, and anti-cancer properties, suggesting that this compound may possess a similar spectrum of activities.
General Considerations for In Vivo Studies
Before initiating in vivo experiments, it is crucial to establish the pharmacokinetic profile and assess the toxicity of this compound.
Pharmacokinetic and Toxicity Analysis
A preliminary pharmacokinetic study in rats or mice is recommended to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will inform the optimal dosing regimen and route of administration. An acute toxicity study should also be conducted to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects.
Animal Selection
The choice of animal model will depend on the specific research question. Common choices include:
-
Mice: C57BL/6, BALB/c, and various transgenic strains (e.g., APP/PS1 for Alzheimer's disease).
-
Rats: Sprague-Dawley, Wistar.
All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Animal Models and Experimental Protocols
Based on the known activities of related PMFs, the following animal models are proposed to investigate the efficacy of this compound.
Anti-Inflammatory Effects: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the acute anti-inflammatory properties of the compound.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation: Acclimate mice for at least one week before the experiment.
-
Grouping (n=8-10 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
-
LPS Control (e.g., 1 mg/kg, intraperitoneal injection)
-
LPS + this compound (e.g., 10, 25, 50 mg/kg, oral gavage)
-
LPS + Positive Control (e.g., dexamethasone)
-
-
Procedure:
-
Administer the test compound or vehicle orally one hour before LPS injection.
-
Inject LPS intraperitoneally to induce inflammation.
-
Collect blood and tissues (e.g., liver, lung, spleen) at predetermined time points (e.g., 2, 6, 24 hours) post-LPS injection.
-
-
Endpoints and Assays:
-
Serum Cytokine Levels: Measure levels of TNF-α, IL-6, and IL-1β using ELISA.
-
Tissue Analysis:
-
Histopathology: H&E staining to assess inflammatory cell infiltration.
-
Western Blotting: Analyze the expression of key inflammatory signaling proteins (e.g., p-p65, p-IκBα) in the NF-κB pathway.
-
Immunohistochemistry: Detect the presence of inflammatory markers in tissue sections.
-
-
Expected Quantitative Data Summary (Hypothetical):
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Liver p-p65/p65 ratio |
| Vehicle Control | 50 ± 10 | 30 ± 8 | 0.1 ± 0.02 |
| LPS Control | 1500 ± 200 | 2000 ± 300 | 1.0 ± 0.15 |
| LPS + Flavonoid (25 mg/kg) | 800 ± 150 | 1000 ± 200 | 0.5 ± 0.1 |
| LPS + Flavonoid (50 mg/kg) | 400 ± 100 | 500 ± 100 | 0.3 ± 0.05 |
Metabolic Regulation: High-Fat Diet (HFD)-Induced Metabolic Syndrome
This model is suitable for investigating the effects on obesity, insulin resistance, and dyslipidemia.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Diet:
-
Normal Chow Diet (NCD)
-
High-Fat Diet (HFD, e.g., 60% kcal from fat)
-
-
Grouping (n=8-10 per group):
-
NCD + Vehicle
-
HFD + Vehicle
-
HFD + this compound (e.g., 25, 50 mg/kg/day, oral gavage)
-
HFD + Positive Control (e.g., Metformin)
-
-
Procedure:
-
Feed mice with their respective diets for 8-12 weeks to induce metabolic syndrome.
-
Administer the test compound or vehicle daily for the last 4-6 weeks of the study.
-
Monitor body weight and food intake weekly.
-
-
Endpoints and Assays:
-
Metabolic Parameters:
-
Fasting blood glucose and insulin levels.
-
Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT).
-
Serum lipid profile (triglycerides, total cholesterol).
-
-
Tissue Analysis (Liver, Adipose Tissue):
-
Histopathology: H&E and Oil Red O staining for hepatic steatosis.
-
Western Blotting: Analyze proteins in the AMPK signaling pathway (p-AMPK, p-ACC).
-
-
Expected Quantitative Data Summary (Hypothetical):
| Treatment Group | Body Weight Gain (g) | Fasting Blood Glucose (mg/dL) | Serum Triglycerides (mg/dL) |
| NCD + Vehicle | 5 ± 1 | 90 ± 10 | 80 ± 15 |
| HFD + Vehicle | 20 ± 3 | 150 ± 20 | 200 ± 30 |
| HFD + Flavonoid (50 mg/kg) | 12 ± 2 | 110 ± 15 | 130 ± 20 |
| HFD + Metformin | 10 ± 2 | 105 ± 10 | 120 ± 15 |
Neuroprotective Effects: Amyloid-β (Aβ)-Induced Alzheimer's Disease Model
This model is used to assess the potential of the compound to mitigate cognitive deficits and neuroinflammation associated with Alzheimer's disease.
Experimental Protocol:
-
Animals: Male C57BL/6 mice or a transgenic AD mouse model (e.g., APP/PS1).
-
Induction (for non-transgenic models): Intracerebroventricular (ICV) injection of aggregated Aβ1-42 peptide.
-
Grouping (n=10-12 per group):
-
Sham/Vehicle Control
-
Aβ + Vehicle
-
Aβ + this compound (e.g., 20, 40 mg/kg/day, oral gavage)
-
Aβ + Positive Control (e.g., a known neuroprotective agent)
-
-
Procedure:
-
Administer the test compound or vehicle daily for 2-4 weeks, starting before or after Aβ injection.
-
Conduct behavioral tests during the final week of treatment.
-
-
Endpoints and Assays:
-
Behavioral Tests:
-
Morris Water Maze to assess spatial learning and memory.
-
Y-maze for short-term spatial memory.
-
-
Brain Tissue Analysis:
-
ELISA: Measure levels of Aβ1-40 and Aβ1-42.
-
Immunohistochemistry/Immunofluorescence: Stain for Aβ plaques, activated microglia (Iba1), and astrocytes (GFAP).
-
Western Blotting: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and inflammatory markers.
-
-
Expected Quantitative Data Summary (Hypothetical):
| Treatment Group | Escape Latency (s) - Day 5 | Aβ Plaque Load (%) | Hippocampal Iba1+ cells/field |
| Sham Control | 15 ± 3 | 0 | 10 ± 2 |
| Aβ + Vehicle | 45 ± 5 | 15 ± 3 | 50 ± 8 |
| Aβ + Flavonoid (40 mg/kg) | 25 ± 4 | 8 ± 2 | 25 ± 5 |
Anti-Cancer Effects: Xenograft Tumor Model
This model evaluates the compound's ability to inhibit tumor growth in vivo.
Experimental Protocol:
-
Animals: Immunocompromised mice (e.g., BALB/c nude or NSG mice).
-
Cell Lines: Human cancer cell lines (e.g., breast cancer: MCF-7; colon cancer: HCT116).
-
Grouping (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 50, 100 mg/kg/day, oral gavage or intraperitoneal injection)
-
Positive Control (e.g., a standard chemotherapeutic agent)
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.
-
Administer treatment daily or on a specified schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
-
Endpoints and Assays:
-
Tumor Growth: Monitor tumor volume and final tumor weight.
-
Tumor Tissue Analysis:
-
Immunohistochemistry: Analyze markers for proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Western Blotting: Investigate the effect on cell signaling pathways involved in cancer progression (e.g., PI3K/Akt, Wnt/β-catenin).
-
-
Expected Quantitative Data Summary (Hypothetical):
| Treatment Group | Final Tumor Volume (mm³) | Tumor Weight (g) | Ki-67 Positive Cells (%) |
| Vehicle Control | 1500 ± 200 | 1.5 ± 0.2 | 80 ± 10 |
| Flavonoid (100 mg/kg) | 700 ± 150 | 0.7 ± 0.15 | 40 ± 8 |
| Positive Control | 300 ± 100 | 0.3 ± 0.1 | 15 ± 5 |
Key Experimental Methodologies
Detailed protocols for the following techniques are widely available and should be optimized for specific laboratory conditions.
Enzyme-Linked Immunosorbent Assay (ELISA)
For the quantification of cytokines in serum or tissue homogenates. Commercial ELISA kits are recommended for their reliability and ease of use.
Western Blotting
To determine the expression levels of specific proteins in tissue lysates. Key steps include protein extraction, SDS-PAGE, protein transfer to a membrane, antibody incubation, and detection.
Immunohistochemistry (IHC)
For the visualization of protein expression and localization within tissue sections. This involves tissue fixation, sectioning, antigen retrieval, antibody staining, and microscopic analysis.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies.
NF-κB Signaling Pathway Diagram
The NF-κB pathway is a critical regulator of inflammation and is a likely target for polymethoxyflavones.
Application of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in Cancer Research: An Overview Based on Structurally Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the current understanding of the potential applications of polymethoxyflavones (PMFs) in cancer research, with a focus on compounds structurally related to 4'-Hydroxy-5,6,7,8-tetramethoxyflavone. It is important to note that while this specific compound has been identified in citrus species, detailed research on its anticancer properties is limited.[1] Therefore, this report extrapolates potential mechanisms and experimental approaches from studies on closely related PMFs.
Introduction to Polymethoxyflavones in Oncology
Polymethoxyflavones are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic phenyl-chromone structure. These natural compounds, abundant in citrus peels, have garnered significant interest in oncology for their potential as chemopreventive and therapeutic agents. Their increased metabolic stability and bioavailability compared to their hydroxylated counterparts make them promising candidates for drug development.
Anticancer Activities of Structurally Related PMFs
While direct data on this compound is scarce, extensive research on similar molecules provides valuable insights into their potential anticancer effects, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.
Induction of Apoptosis
Several 5-hydroxy polymethoxyflavones have demonstrated potent pro-apoptotic effects in various cancer cell lines. For instance, 5-hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF) and 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) have been shown to induce apoptosis in human colon cancer cells.[2][3] This process is often mediated by the activation of caspase cascades, as evidenced by the increased levels of cleaved caspase-3 and cleaved PARP.[2][3]
Cell Cycle Arrest
Polymethoxyflavones can inhibit cancer cell proliferation by inducing cell cycle arrest at different phases. For example, some 5-hydroxy PMFs cause an increase in the G0/G1 cell population in HCT116 human colon cancer cells.[2] Another related compound, 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone, has been observed to induce G0/G1 cell cycle arrest in glioblastoma cell lines.[4][5]
Quantitative Data on Related Polymethoxyflavones
The following table summarizes the cytotoxic activities of various polymethoxyflavones against different cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5HHMF) | Colon Cancer (HCT116) | ~4-8 | [6] |
| 5-hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF) | Colon Cancer (HCT116) | Not Specified | [2] |
| 5,6,7,4'-Tetramethoxyflavone | HeLa | ~28 | [7] |
| 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone | Glioblastoma (U87MG) | Not Specified | [4][5] |
| 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone | Glioblastoma (T98G) | Not Specified | [4][5] |
Note: The provided IC50 values are approximate and may vary depending on the specific experimental conditions.
Key Signaling Pathways Modulated by Related PMFs
Research on structurally similar PMFs has identified several key signaling pathways that are modulated by these compounds, contributing to their anticancer effects.
-
p53-Bax-p21 Pathway: The induction of apoptosis and cell cycle arrest by 5-hydroxy PMFs in colon cancer cells has been shown to be dependent on the tumor suppressor protein p53 and its downstream targets, the pro-apoptotic protein Bax and the cell cycle inhibitor p21.[2][3]
-
Wnt/β-Catenin Pathway: 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5HHMF) has been shown to inhibit the Wnt/β-catenin signaling pathway in colon cancer cells by decreasing nuclear β-catenin levels.[8]
-
EGFR/K-Ras/Akt Pathway: 5HHMF can also modulate the EGFR/K-Ras/Akt signaling cascade, which is frequently dysregulated in colon cancer.[8]
-
NF-κB Pathway: Inhibition of the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival, is another mechanism by which 5HHMF exerts its anticancer effects.[8]
-
MAPK, TNF, VEGF, Ras, and FoxO Pathways: In HeLa cells, 5,6,7,4'-tetramethoxyflavone has been found to modulate multiple signaling pathways, including MAPK, TNF, VEGF, Ras, and FoxO.[7]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anticancer activity of polymethoxyflavones. These can be adapted for the study of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0-100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p53, Bax, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by 5-hydroxy PMFs in cancer cells.
Experimental Workflow
Caption: General experimental workflow for evaluating the anticancer activity of a novel compound.
Conclusion and Future Directions
While direct evidence for the anticancer activity of this compound is currently lacking, the extensive research on structurally similar polymethoxyflavones suggests that it is a promising candidate for further investigation. Future studies should focus on isolating or synthesizing this specific compound and evaluating its efficacy in a panel of cancer cell lines. Mechanistic studies will be crucial to elucidate the specific signaling pathways it modulates and to determine its potential as a novel chemotherapeutic or chemopreventive agent. In vivo studies using animal models will also be necessary to assess its efficacy and safety in a more complex biological system.
References
- 1. 4',5-Dihydroxy-3,3',7,8-tetramethoxyflavone | 571-71-1 | Benchchem [benchchem.com]
- 2. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p53-, Bax- and p21-dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Neuroprotective Effects of Polymethoxyflavones in Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the neuroprotective effects of polymethoxyflavones (PMFs), a class of bioactive compounds found abundantly in citrus peels. The focus is on two prominent PMFs, nobiletin and tangeretin, and their therapeutic potential in preclinical models of neurodegenerative diseases.
Introduction
Polymethoxyflavones (PMFs) are a unique class of flavonoids characterized by multiple methoxy groups attached to the flavone backbone. This structural feature enhances their metabolic stability and ability to cross the blood-brain barrier, making them promising candidates for neurological drug development.[1][2] Extensive research has demonstrated the neuroprotective properties of PMFs, including antioxidant, anti-inflammatory, and anti-apoptotic activities, in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3][4][5]
Data Presentation: Efficacy of Polymethoxyflavones
The following tables summarize the quantitative data on the neuroprotective effects of nobiletin and tangeretin from preclinical studies.
Table 1: Neuroprotective Effects of Nobiletin in Alzheimer's Disease Models
| Model | Treatment | Key Findings | Reference |
| STZ-induced mouse model of AD | 50 mg/kg/day, i.p. | Ameliorated memory deficits; Reduced hippocampal AChE activity by 45.8%; Increased ACh levels by ~80%; Decreased BACE1 activity and Aβ42 levels. | [6] |
| APP-SL 7-5 Tg mice | 10 mg/kg/day, i.p. for 4 months | Significantly ameliorated context-dependent fear memory impairment; Reduced Aβ deposition in the hippocampus; Significantly decreased insoluble Aβ1–40 and Aβ1–42 levels in the brain. | [3] |
| 3xTg-AD mice | 30 mg/kg/day, i.p. for 3 months | Improved short-term and recognition memory; Significantly reduced soluble Aβ1-40 levels in the brain. | [3] |
| iPSC-derived human neurons with PSEN1 mutation | Nobiletin treatment | Significantly upregulated neprilysin mRNA levels; Reduced intraneuronal Aβ levels; Significantly decreased extracellular Aβ1-42 levels. | [7] |
Table 2: Neuroprotective Effects of Tangeretin in Parkinson's Disease and Neuroinflammation Models
| Model | Treatment | Key Findings | Reference |
| 6-OHDA rat model of PD | 20 mg/kg/day, p.o. for 4 days | Markedly reduced the loss of tyrosine hydroxylase positive (TH+) cells in the substantia nigra; Significantly attenuated the decrease in striatal dopamine content. | [8][9] |
| LPS-stimulated primary rat microglia and BV-2 cells | Dose-dependent | Decreased production of NO, PGE₂, TNF-α, IL-1β, and IL-6; Inhibited iNOS and COX-2 protein expression; Inhibited LPS-induced phosphorylation of ERK, JNK, and p38; Reduced phosphorylation of IκB-α and IKK-β and nuclear translocation of NF-κB p65. | [10] |
| LPS-stimulated microglial cells | Tangeretin treatment | Inhibited production of NO, TNF-α, IL-6, and IL-1β; Suppressed mRNA expression of iNOS and cytokines; Inhibited activities and expression of MMP-3 and MMP-8; Enhanced expression of TIMP-2; Suppressed phosphorylation of MAPKs and Akt; Inhibited NF-κB. | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vivo Alzheimer's Disease Model: Streptozotocin (STZ)-Induced Cognitive Impairment
Objective: To induce an animal model of sporadic Alzheimer's disease to evaluate the neuroprotective effects of PMFs.
Materials:
-
Male mice
-
Streptozotocin (STZ)
-
Nobiletin (or other PMF)
-
Vehicle (e.g., DMSO)
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., Morris water maze, Y-maze)
Protocol:
-
Anesthetize mice and place them in a stereotaxic apparatus.
-
Administer a single intracerebroventricular (ICV) injection of STZ (3 mg/kg) to induce cognitive impairment. Control animals receive a vehicle injection.
-
Following STZ administration, treat the animals with nobiletin (e.g., 50 mg/kg/day, intraperitoneally) or vehicle for a specified period (e.g., 21 days).
-
Conduct behavioral tests such as the Morris water maze or Y-maze to assess learning and memory.
-
At the end of the treatment period, sacrifice the animals and collect brain tissue for biochemical and histological analysis (e.g., measurement of Aβ levels, tau phosphorylation, and inflammatory markers).[6]
In Vivo Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA)-Induced Dopaminergic Neuron Loss
Objective: To create a unilateral lesion of the nigrostriatal pathway to model Parkinson's disease and assess the neuroprotective effects of PMFs.
Materials:
-
Male rats
-
6-Hydroxydopamine (6-OHDA)
-
Tangeretin (or other PMF)
-
Vehicle
-
Stereotaxic apparatus
-
Apomorphine or amphetamine for rotational behavior testing
Protocol:
-
Pre-treat rats with tangeretin (e.g., 20 mg/kg/day, orally) or vehicle for a specified duration (e.g., 4 days).
-
Anesthetize the pre-treated rats and place them in a stereotaxic apparatus.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle to induce degeneration of dopaminergic neurons.
-
After a recovery period, assess motor asymmetry by measuring rotational behavior induced by apomorphine or amphetamine.
-
At the end of the experiment, sacrifice the animals and collect brain tissue (substantia nigra and striatum) for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons and measurement of dopamine levels.[8][9]
In Vitro Neuroinflammation Model: Lipopolysaccharide (LPS)-Stimulated Microglia
Objective: To model neuroinflammation in vitro and evaluate the anti-inflammatory effects of PMFs.
Materials:
-
BV-2 microglial cells or primary microglia
-
Lipopolysaccharide (LPS)
-
Tangeretin (or other PMF)
-
Cell culture reagents
-
Griess reagent for nitric oxide (NO) assay
-
ELISA kits for cytokines (e.g., TNF-α, IL-6)
Protocol:
-
Culture BV-2 cells or primary microglia in appropriate media.
-
Pre-treat the cells with various concentrations of tangeretin for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
After the incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the levels of NO in the supernatant using the Griess reagent.
-
Quantify the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
Cell lysates can be prepared for Western blot analysis of inflammatory signaling proteins (e.g., iNOS, COX-2, phosphorylated NF-κB).[10][11]
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
Objective: To determine the effect of PMFs on the activation of key signaling pathways involved in neuroinflammation and cell survival.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Prepare cell lysates from cells treated with PMFs and/or a stimulus (e.g., LPS).
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to their total protein levels and to a loading control (e.g., β-actin).[12][13][14][15][16]
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by polymethoxyflavones in the context of neuroprotection.
Caption: Key signaling pathways modulated by PMFs for neuroprotection.
Caption: General experimental workflow for studying PMF neuroprotection.
Conclusion
Polymethoxyflavones, particularly nobiletin and tangeretin, demonstrate significant neuroprotective potential in preclinical models of neurodegenerative diseases. Their ability to modulate multiple signaling pathways involved in oxidative stress, neuroinflammation, and apoptosis underscores their promise as therapeutic agents. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of PMFs for neurological disorders. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients.[17]
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. Potential role of nobiletin in Alzheimer's disease | Journal of Food Bioactives [isnff-jfb.com]
- 5. The Neuroprotective Role of Tangeritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The citrus flavonoid “Nobiletin” impedes STZ-induced Alzheimer’s disease in a mouse model through regulating autophagy mastered by SIRT1/FoxO3a mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nobiletin Reduces Intracellular and Extracellular β-Amyloid in iPS Cell-Derived Alzheimer's Disease Model Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue distribution and neuroprotective effects of citrus flavonoid tangeretin in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory and Antioxidant Mechanism of Tangeretin in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Nobiletin Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Nobiletin induces inhibitions of Ras activity and mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling to suppress cell proliferation in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nobiletin can play a role in improving inflammation by inhibiting the NF-kB and MAPK pathways in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Further evaluation fo the neuroprotective effects of citrus flavenoid tangeretin in a pre-clinical model of PD | Parkinson's Disease [michaeljfox.org]
Protocol for dissolving and preparing 4'-Hydroxy-5,6,7,8-tetramethoxyflavone stock solutions.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoids known for their potential biological activities. Due to their hydrophobic nature, PMFs generally exhibit poor solubility in aqueous solutions, necessitating the use of organic solvents to prepare stock solutions for in vitro and in vivo studies. This document provides a detailed protocol for the solubilization and preparation of stock solutions of this compound, ensuring solution stability and integrity for reproducible experimental results.
Materials and Reagents
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or incubator (optional, set to 37°C)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound stock solutions.
| Parameter | Value | Notes |
| Molecular Weight | 358.34 g/mol | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Cell culture grade, sterile |
| Recommended Stock Concentration | 10 mM | Higher concentrations may be possible but require solubility testing. |
| Storage Temperature | -20°C or -80°C | Aliquot to minimize freeze-thaw cycles. |
| Shelf-life of Stock Solution | Up to 6 months at -80°C; up to 1 month at -20°C | Protect from light. |
| Maximum Final DMSO Concentration in Assays | ≤ 0.5% (v/v) | For most cell lines. A lower concentration (<0.1%) is recommended for sensitive cells.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound.
-
Calculate the required mass:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 358.34 g/mol x 1000 mg/g = 3.58 mg
-
-
Weigh the compound:
-
Using a calibrated analytical balance, carefully weigh out 3.58 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the compound.
-
Cap the tube securely and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
-
Aid Dissolution (if necessary):
-
If the compound does not fully dissolve, gentle warming and/or sonication can be applied.
-
Warming: Place the tube in a 37°C water bath or incubator for 10-15 minutes. Vortex again after warming.[2]
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes.[2]
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
-
Storage:
-
It is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[2]
-
Store the aliquots at -20°C or -80°C, protected from light. This practice minimizes the number of freeze-thaw cycles, which can lead to compound precipitation and degradation.[3][4][5][6]
-
Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final desired concentration in the appropriate cell culture medium.
-
Determine the required dilution factor. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Perform serial dilutions if necessary. For large dilution factors, it is more accurate to perform serial dilutions.
-
Dilute into culture medium:
-
Aseptically add the required volume of the DMSO stock solution to the pre-warmed cell culture medium.
-
Immediately mix the solution well by gentle pipetting or swirling to ensure homogeneity and prevent precipitation of the compound.
-
Important: The final concentration of DMSO in the working solution should not exceed the tolerance level of the specific cell line being used (typically ≤ 0.5%).[1]
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing stock and working solutions.
Logical Relationships in Solution Preparation
References
Application Notes and Protocols for 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a naturally occurring polymethoxyflavone (PMF) found in citrus species.[1][2] This compound has garnered significant interest in oncological research due to its demonstrated anti-cancer properties. In cell culture experiments, it has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, suggesting its potential as a therapeutic agent. These application notes provide a summary of its effects and detailed protocols for its use in cell culture experiments.
Biological Activity
This compound exhibits potent cytotoxic effects against several cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby inhibiting tumor cell proliferation.
Induction of Apoptosis
In human cervical cancer (HeLa) cells, this compound has been shown to induce both early and late-stage apoptosis in a dose-dependent manner.[1] Studies on human colon cancer cells (HCT116) indicate that this compound, as part of the 5-hydroxy polymethoxyflavone class, induces apoptosis through a p53- and Bax-dependent mechanism, leading to the activation of executioner caspases.[3]
Cell Cycle Arrest
In addition to apoptosis, this compound can induce cell cycle arrest. In HCT116 colon cancer cells, it has been observed to cause an increase in the G0/G1 cell population, an effect that is dependent on the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[3] In glioblastoma cell lines U87MG and T98G, it has also been shown to induce G0/G1 phase arrest.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various cancer cell lines.
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| HeLa | Apoptosis (Flow Cytometry) | 10 µM | 24 hours | Significant increase in apoptotic cells |
| HeLa | Apoptosis (Flow Cytometry) | 20 µM | 24 hours | Further increase in apoptotic cells |
| HeLa | Apoptosis (Flow Cytometry) | 40 µM | 24 hours | Highest induction of apoptosis |
| HCT116 (p53+/+) | Apoptosis (Annexin V/PI) | Not specified | Not specified | Significant induction of apoptosis |
| HCT116 (p53+/+) | Cell Cycle Analysis | Not specified | Not specified | Increase in G0/G1 phase cell population |
Signaling Pathways
This compound modulates several key signaling pathways to exert its anti-cancer effects. In HeLa cells, its mechanism is linked to the MAPK, TNF, VEGF, Ras, and FoxO signaling pathways.[1][2] In colon cancer cells, the p53 signaling pathway is critically involved in the induction of apoptosis and cell cycle arrest, with downstream effects on Bax and p21.[3]
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-p21, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Experimental Workflow Visualization
References
- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolating 4'-Hydroxy-5,6,7,8-tetramethoxyflavone from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxylated flavone (PMF), a class of bioactive compounds found in a limited number of plant species, most notably within the peels of citrus fruits.[1] These compounds have garnered significant interest in the scientific community for their potential therapeutic properties. This document provides detailed protocols and application notes for the successful isolation and purification of this compound from plant materials, intended for researchers in natural product chemistry, pharmacology, and drug development.
Overview of Isolation Techniques
The isolation of this compound from plant extracts typically involves a multi-step process encompassing extraction, fractionation, and purification. The moderately polar nature of this methoxyflavone dictates the selection of appropriate solvents and chromatographic techniques.[2] Common methodologies include solvent extraction followed by various forms of chromatography, such as column chromatography, preparative high-performance liquid chromatography (prep-HPLC), and high-speed countercurrent chromatography (HSCCC).[3][4][5]
Experimental Protocols
Protocol 1: General Extraction from Plant Material
This protocol outlines the initial extraction of flavonoids from dried plant material, such as citrus peels.
Materials:
-
Dried and powdered plant material (e.g., citrus peels)
-
Petroleum ether
-
Methanol
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Immerse the dried plant powder (e.g., 7.0 kg) in petroleum ether at room temperature for a period of 10 days, with frequent agitation. This step is crucial for the removal of lipids.[6]
-
Filter the petroleum ether extract and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude lipid extract can be stored for future use.[6]
-
The defatted plant material is then repeatedly extracted with methanol until the solvent runs clear, indicating a thorough extraction of polar and semi-polar compounds, including flavonoids.[6]
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain the crude methanolic extract. This extract will be the starting material for chromatographic separation.
Protocol 2: Isolation by Column Chromatography
This protocol details the separation of the target flavone using silica gel column chromatography.
Materials:
-
Crude methanolic extract
-
Silica gel (60 PF254, 70-230 mesh)
-
Chromatography column
-
Solvents: Chloroform, Ethyl acetate, Methanol (analytical grade)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Adsorb the crude methanolic extract onto a small amount of silica gel.
-
Pack a chromatography column with silica gel suspended in chloroform.
-
Load the adsorbed sample onto the top of the prepared column.
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the chloroform. A step-wise gradient can be employed (e.g., 95:5, 90:10, 85:15, etc., chloroform:ethyl acetate).
-
As polarity is further increased, a gradient of methanol in ethyl acetate can be used.[2]
-
Collect fractions of a consistent volume (e.g., 500 mL).
-
Monitor the separation process by spotting collected fractions on TLC plates and developing them in a suitable solvent system (e.g., benzene:ethyl acetate).
-
Combine fractions that show a similar TLC profile.
-
Fractions containing the target compound may require further purification using techniques like preparative HPLC.
Protocol 3: Purification by Preparative HPLC (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is a powerful technique.
Materials:
-
Partially purified fraction from column chromatography
-
Prep-HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., Methanol, Water, Ethanol, Hexanes)
-
0.1% Trifluoroacetic acid, formic acid, or acetic acid (optional peak sharpening modifiers)[2]
Procedure:
-
Dissolve the partially purified fraction in a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the prep-HPLC system with a C18 column.
-
A common mobile phase for separating polymethoxyflavones is a gradient of methanol and water or ethanol and hexanes.[2][3] For example, a gradient of 35% ethanol and 65% hexanes has been used for similar compounds.[3]
-
Inject the sample and run the purification program.
-
Collect the fractions corresponding to the peak of the target compound.
-
Evaporate the solvent from the collected fraction to obtain the purified this compound.
-
Assess the purity of the final compound using analytical HPLC.
Data Presentation
The following table summarizes quantitative data for the isolation of structurally related polymethoxyflavones to provide an estimate of potential yields and purity.
| Compound Name | Plant Source | Isolation Method(s) | Yield | Purity | Reference |
| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | Artemisia monosperma | Column Chromatography | 175 mg | N/A | (Abu-Niaaj et al., 2018)[6] |
| 5,6,7,4'-Tetramethoxyflavone | Sweet Orange Peel Extract | High Performance Counter Current Chromatography (HPCCC) | N/A | >96.6% | (Zhang et al., 2019)[5] |
| 5-Hydroxy-3, 7, 3′, 4′-tetramethoxyflavone | Pogostemon cablin | HSCCC and Preparative HPLC | 8 mg | 98% | (Li et al., 2011)[4] |
N/A: Not Available
Visualization of Experimental Workflow and Biological Activity
Caption: General workflow for the isolation and purification of this compound.
While a specific signaling pathway for this compound is not yet fully elucidated, studies on structurally similar 5-hydroxy polymethoxyflavones (5OH-PMFs) have demonstrated their pro-apoptotic and cell-cycle arrest activities in cancer cells, often mediated through p53, Bax, and p21 dependent mechanisms.[7]
Caption: Proposed mechanism of action for related 5-hydroxy polymethoxyflavones in cancer cells.
References
- 1. Showing Compound this compound (FDB020532) - FooDB [foodb.ca]
- 2. teledynelabs.com [teledynelabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. phcogj.com [phcogj.com]
- 7. The p53-, Bax- and p21-dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays of Polymethoxyflavone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for conducting high-throughput screening (HTS) assays to evaluate the biological activity of polymethoxyflavone (PMF) derivatives. The protocols are designed for identifying and characterizing PMF derivatives with potential therapeutic applications in areas such as oncology, inflammation, and neuroprotection.
I. Introduction to Polymethoxyflavones (PMFs)
Polymethoxyflavones are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic phenyl-benzo-γ-pyrone structure.[1] Abundantly found in the peels of citrus fruits, PMFs such as tangeretin, nobiletin, and sinensetin have garnered significant scientific interest due to their diverse pharmacological activities.[1] Preclinical studies have demonstrated their potential as anti-inflammatory, anti-cancer, and neuroprotective agents.[2] These biological effects are often attributed to their ability to modulate key cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK.
High-throughput screening provides an efficient platform for systematically evaluating large libraries of PMF derivatives to identify lead compounds for further drug development. The following sections detail experimental protocols for various HTS assays and present quantitative data from studies on PMF derivatives.
II. Data Presentation: Anti-Proliferative Activity of PMF Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of five PMF derivatives against two human prostate cancer cell lines, PC-3 and DU145, as determined by an MTT assay.[3] This data is crucial for comparing the cytotoxic potency of different PMF derivatives.
| Polymethoxyflavone Derivative | Cell Line | IC50 (µM)[3] |
| Tangeretin | PC-3 | 22.12 |
| DU145 | 46.60 | |
| 5-Demethylnobiletin | PC-3 | > 50 |
| DU145 | > 50 | |
| Nobiletin | PC-3 | > 50 |
| DU145 | > 50 | |
| Sinensetin | PC-3 | > 50 |
| DU145 | > 50 | |
| Tetramethyl-O-scutellarin | PC-3 | > 50 |
| DU145 | > 50 |
III. Experimental Protocols
This section provides detailed methodologies for key HTS experiments to assess the anti-cancer and anti-inflammatory properties of PMF derivatives.
A. Protocol 1: Anti-Proliferative HTS Assay Using MTT
This protocol describes a colorimetric assay to measure the effect of PMF derivatives on the proliferation of cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.
1. Materials:
-
Cancer cell lines (e.g., PC-3, DU145, HCT116)
-
Complete cell culture medium (e.g., DMEM or F-12K with 10% FBS and 1% penicillin-streptomycin)
-
PMF derivatives stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well or 384-well clear flat-bottom microplates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of PMF derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]
3. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]
B. Protocol 2: Anti-Inflammatory HTS Assay for Nitric Oxide (NO) Inhibition
This protocol details an assay to screen for PMF derivatives that can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The Griess reagent is used to quantify nitrite, a stable product of NO.
1. Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
LPS from E. coli
-
PMF derivatives stock solutions (in DMSO)
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well flat-bottom microplates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Pre-treatment: Treat the cells with various concentrations of PMF derivatives for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
3. Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.
C. Protocol 3: NF-κB Luciferase Reporter HTS Assay
This protocol describes a cell-based reporter gene assay to screen for PMF derivatives that inhibit the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival.[6][7]
1. Materials:
-
HEK293T cells stably transfected with an NF-κB luciferase reporter construct
-
Complete DMEM medium
-
PMF derivatives stock solutions (in DMSO)
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well or 384-well white, clear-bottom microplates
-
Luminometer
2. Procedure:
-
Cell Seeding: Seed the stably transfected HEK293T cells into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Treatment: Add various concentrations of PMF derivatives to the wells and incubate for 1 hour.
-
NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) for 6-8 hours.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the culture medium volume in each well.
-
Mix well and incubate for 2-5 minutes to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
3. Data Analysis: Calculate the fold induction of luciferase activity in the stimulated versus unstimulated cells. Determine the percentage of inhibition of NF-κB activity by the PMF derivatives relative to the TNF-α stimulated control.
IV. Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by PMF derivatives and a typical HTS workflow.
A. Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by PMFs.
Caption: Modulation of the PI3K/Akt signaling pathway by PMFs.
B. Experimental Workflow
Caption: General workflow for HTS of PMF derivatives.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Tangeretin: A systematic exploration of its sources, structural chemistry, therapeutic profile and strategies for optimizing bioavailability [cjnmcpu.com]
- 3. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
Application Notes and Protocols: Pharmacokinetic Studies of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in Rats
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific pharmacokinetic studies for 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in rats were found in the public domain at the time of this writing. The following application notes and protocols are a representative methodology based on studies of structurally similar polymethoxyflavones (PMFs) in rats. The quantitative data presented are hypothetical and for illustrative purposes only.
Introduction
This compound is a polymethoxyflavone (PMF), a class of flavonoids found in citrus peels and other plants.[1][2] PMFs have garnered interest for their potential health benefits, including anti-inflammatory and anti-cancer properties.[3][4] Understanding the pharmacokinetic profile of these compounds is crucial for their development as therapeutic agents. This document outlines a general protocol for conducting a pharmacokinetic study of this compound in a rat model, including sample collection, processing, and bioanalytical methods.
Data Presentation
As no specific data exists for this compound, the following table represents hypothetical pharmacokinetic parameters following oral administration in rats. These values are for illustrative purposes and should be determined experimentally.
| Parameter | Symbol | Value (units) | Description |
| Maximum Plasma Concentration | Cmax | [Hypothetical Value] (ng/mL) | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration | Tmax | [Hypothetical Value] (h) | The time at which the Cmax is reached. |
| Area Under the Curve (0-t) | AUC(0-t) | [Hypothetical Value] (ng·h/mL) | The total drug exposure up to the last measurable concentration. |
| Area Under the Curve (0-∞) | AUC(0-∞) | [Hypothetical Value] (ng·h/mL) | The total drug exposure extrapolated to infinity. |
| Elimination Half-life | t1/2 | [Hypothetical Value] (h) | The time required for the plasma concentration of the drug to decrease by half. |
| Mean Residence Time | MRT | [Hypothetical Value] (h) | The average time the drug molecules stay in the body. |
| Apparent Volume of Distribution | Vd/F | [Hypothetical Value] (L/kg) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Apparent Total Clearance | CL/F | [Hypothetical Value] (L/h/kg) | The rate at which a drug is cleared from the body. |
Experimental Protocols
This section details a generalized methodology for a pharmacokinetic study of a novel PMF in rats, based on common practices for similar compounds.
Animal Model
-
Age and Weight: 7-8 weeks old, weighing 200 ± 20 g.[6]
-
Housing: Housed in a controlled environment with a 12/12 h light/dark cycle and an ambient temperature of 23°C ± 3°C.[6]
-
Acclimatization: Animals should be acclimated for at least one week before the experiment.
-
Fasting: Rats should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.[6]
Drug Administration
-
Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Route of Administration: Oral gavage (p.o.) is a common route for assessing oral bioavailability. Intravenous (i.v.) administration is also necessary to determine absolute bioavailability.
-
Dosage: The dosage should be determined based on preliminary toxicity and efficacy studies. A hypothetical oral dose might be 50 mg/kg.
Sample Collection
-
Blood Sampling: Blood samples (approximately 150-200 µL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points.[6]
-
Time Points (Oral): 0 (pre-dose), 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[6]
-
Time Points (Intravenous): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is typically used for the quantification of flavonoids in plasma.
-
Sample Preparation: Protein precipitation is a common method for extracting the analyte from plasma. This involves adding a solvent like acetonitrile or methanol to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.[6]
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of acetonitrile and water (both containing a small amount of formic acid, e.g., 0.1%) is often used.
-
Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. The transitions from the precursor ion to the product ion for the analyte and an internal standard (IS) are monitored.
-
-
Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a pharmacokinetic study in rats.
Hypothetical Metabolic Pathway
Studies on similar polymethoxyflavones suggest that metabolism often involves demethylation and conjugation reactions.[7][8]
Caption: Hypothetical metabolic pathway of this compound.
References
- 1. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040724) [hmdb.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Metabolite Cluster-Based Data-Mining Method for Comprehensive Metabolism Study of 5-hydroxy-6,7,3′,4′-tetramethoxyflavone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability issues of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in different solvents.
This technical support center provides guidance on the stability of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in various solvents and conditions. Due to the limited availability of specific stability data for this compound, this guide offers general best practices based on the known characteristics of polymethoxyflavones (PMFs) and hydroxyflavones, alongside protocols for establishing stability in your own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
While specific data is limited, flavonoids, including polymethoxyflavones, can be sensitive to several factors. Stability is influenced by the solvent, pH, temperature, and light exposure. The presence of a hydroxyl group can sometimes increase susceptibility to oxidation compared to fully methoxylated flavonoids. It is crucial to handle stock solutions and experimental samples with care to minimize degradation.
Q2: Which solvents are recommended for dissolving and storing this compound?
For initial solubilization, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. If stock solutions are necessary, prepare them in a high-quality anhydrous solvent, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C. Some polymethoxyflavones have poor aqueous solubility, which can lead to precipitation in aqueous media.[1][2]
Q3: How does pH affect the stability of this compound in aqueous solutions?
Flavonoids can be unstable in neutral to alkaline aqueous solutions (pH > 7).[3] The heterocyclic C-ring of the flavonoid structure can be susceptible to opening under these conditions.[4] For experiments in aqueous buffers, it is recommended to prepare fresh solutions and use them promptly. If the experimental design requires incubation, it is crucial to determine the compound's stability under those specific pH and temperature conditions.
Q4: Is this compound sensitive to light?
Many flavonoids exhibit some degree of photosensitivity.[5] To mitigate potential photodegradation, it is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil. When conducting experiments, minimize the exposure of the compound to direct light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of activity | Compound degradation in stock or working solutions. | Prepare fresh stock solutions from solid material. Perform a stability test of the compound in the experimental solvent and under the experimental conditions (see Experimental Protocols section). Ensure proper storage of stock solutions (aliquoted, -80°C, protected from light). |
| Precipitation of the compound in aqueous media | Poor aqueous solubility of polymethoxyflavones. | Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring the final solvent concentration is compatible with your experimental system. Use a surfactant or other solubilizing agent, again verifying its compatibility with the experiment. |
| Color change of the solution over time | Oxidation or other degradation pathways. | Prepare solutions fresh before each experiment. If a color change is observed, it is a strong indicator of degradation, and the solution should be discarded. Consider de-gassing aqueous buffers to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to determine the intrinsic stability of a compound and to identify potential degradation products.[6][7] This protocol provides a general workflow that can be adapted to your specific needs.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[3]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period, monitoring for rapid degradation.[3]
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.[7]
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or higher).[3]
-
Photostability: Expose the stock solution to a light source (e.g., UV lamp or daylight) for a defined period. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: At each time point, take an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining amount of the parent compound.
-
Data Analysis: Calculate the percentage of degradation for each condition and time point. This data can be used to determine the degradation kinetics and half-life of the compound under different stress conditions.
Data Presentation
The following tables are templates for you to record your experimental stability data.
Table 1: Stability of this compound in Different Solvents at Room Temperature
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | % Degradation after 48h | Observations |
| DMSO | |||||
| Ethanol | |||||
| Methanol | |||||
| Acetonitrile | |||||
| PBS (pH 7.4) |
Table 2: Forced Degradation Study Summary
| Stress Condition | Incubation Time (h) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | ||||
| 0.1 M NaOH | ||||
| 3% H₂O₂ | ||||
| Heat | ||||
| Light |
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Inhibition of the NF-κB inflammatory pathway by flavonoids.
References
- 1. View of Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 2. Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
Troubleshooting low yield in the synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Claisen-Schmidt Condensation Step
-
Question: My Claisen-Schmidt condensation between 2'-hydroxy-4,5,6-trimethoxyacetophenone and p-anisaldehyde is resulting in a low yield of the chalcone intermediate. What are the potential causes and solutions?
-
Answer: Low yields in this step can often be attributed to several factors:
-
Base Strength and Concentration: The choice and concentration of the base are critical. While sodium hydroxide is commonly used, its concentration can significantly impact the yield. An analysis of the reaction between 2-hydroxy-acetophenone and p-anisaldehyde showed that a 50% NaOH solution can be effective.[1] It is advisable to titrate the base to ensure the optimal concentration. Trying alternative bases like potassium hydroxide or using a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS) for polyhydroxylated chalcones could improve the yield, as it may not require protection of the hydroxyl groups.[2]
-
Reaction Temperature: Temperature plays a crucial role. For the synthesis of 2'-hydroxy chalcone, carrying out the reaction at 0°C has been shown to provide the best yield.[3] Running the reaction at elevated temperatures can lead to side reactions and decomposition of the product.
-
Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate. While ethanol is a common choice, isopropyl alcohol has been reported to be a better solvent for the synthesis of 2'-hydroxy chalcone.[3]
-
Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times do not necessarily lead to higher yields and can increase the formation of byproducts. A reaction time of approximately 4 hours has been found to be sufficient in some cases.[3]
-
Issue 2: Inefficient Oxidative Cyclization of the Chalcone to the Flavone
-
Question: I have successfully synthesized the chalcone intermediate, but the subsequent oxidative cyclization to this compound is giving a poor yield. What could be going wrong?
-
Answer: The oxidative cyclization of a 2'-hydroxychalcone to a flavone is a key step where yield can be lost. Here are some common reasons and troubleshooting steps:
-
Choice of Oxidizing Agent: Various oxidizing agents can be used, and their effectiveness can vary. A widely used and effective method is the use of iodine in a solvent like dimethyl sulfoxide (DMSO). This combination has been shown to afford flavones in good yield.
-
Formation of Aurone Byproducts: A significant side reaction in the oxidative cyclization of 2'-hydroxychalcones is the formation of aurones. The choice of catalyst is critical to steer the reaction towards the desired flavone. While certain metal salts like Hg(OAc)₂, CuBr₂, and Tl(NO₃)₃ tend to favor aurone formation, reagents like I₂, SeO₂, and FeCl₃ generally favor the formation of flavones.[4]
-
Reaction Conditions: The reaction conditions, including temperature and time, need to be optimized. Microwave-assisted synthesis has been shown to significantly reduce reaction times and in some cases improve yields compared to conventional heating.[5]
-
Incomplete Reaction: Monitor the reaction progress using TLC. If the starting chalcone is still present after a prolonged reaction time, it may indicate that the reaction conditions are not optimal or the oxidizing agent is not active enough.
-
Issue 3: Unwanted Demethylation or Other Side Reactions
-
Question: I am observing the formation of byproducts that appear to be demethylated versions of my target flavone. How can I prevent this?
-
Answer: Demethylation of methoxy groups on the flavone core can be a significant side reaction, especially under acidic or certain catalytic conditions.
-
Reaction Conditions: Avoid harsh acidic conditions, as they can lead to the cleavage of methoxy groups. Some demethylation can even occur with Lewis acids that are sometimes used in flavonoid synthesis.
-
Selective Protection: If demethylation is a persistent issue, particularly at the 5-position, a protection-deprotection strategy might be necessary. However, for this specific molecule, the 4'-hydroxyl group is the primary site for consideration of protection.
-
Catalyst Choice: Be mindful of the catalyst used. Some reagents can have unintended side activities.
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: I have a low yield after purification. How can I improve the purification of this compound?
-
Answer: Polymethoxyflavones can sometimes be challenging to purify due to the presence of closely related impurities.
-
Chromatography Technique: Flash chromatography using a silica gel column is a common and effective method for the purification of polymethoxyflavones.[5] A gradient solvent system, for example, a hexane-acetone gradient, can be employed to achieve good separation.[5]
-
Solvent System: For polymethoxyflavones, a combination of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or acetone is typically used for silica gel chromatography.[6] For highly polar flavonoids, reverse-phase chromatography on C18 silica may be a better option.[6]
-
Removal of Impurities: Macroporous adsorptive resins can be used as a pre-purification step to remove sugars, water-soluble pigments, and other impurities before final purification by HPLC.[7]
-
Crystallization: If the crude product is of reasonable purity, crystallization from a suitable solvent can be an effective final purification step to obtain a high-purity product and improve the overall isolated yield.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Chalcone Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 40% NaOH | Isopropyl Alcohol | 0 | 4 | Good | [3] |
| 10% NaOH | Ethanol | Room Temp | - | Moderate | [1] |
| 50% NaOH | Ethanol | - | 3 | - | [1] |
| LiHMDS | - | - | - | Good | [2] |
Table 2: Reagents for Oxidative Cyclization of 2'-Hydroxychalcones
| Reagent | Major Product |
| I₂/DMSO | Flavone |
| SeO₂ | Flavone |
| FeCl₃ | Flavone |
| Hg(OAc)₂ | Aurone |
| CuBr₂ | Aurone |
| Tl(NO₃)₃ | Aurone |
Experimental Protocols
1. Synthesis of 2'-Hydroxy-4'-methoxy-4,5,6-trimethoxychalcone (Chalcone Intermediate)
-
Materials:
-
2'-hydroxy-4,5,6-trimethoxyacetophenone
-
p-Anisaldehyde
-
Sodium hydroxide (NaOH)
-
Isopropyl alcohol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve equimolar amounts of 2'-hydroxy-4,5,6-trimethoxyacetophenone and p-anisaldehyde in isopropyl alcohol in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a 40% aqueous solution of NaOH dropwise with constant stirring.
-
Continue stirring the reaction mixture at 0°C for approximately 4 hours, monitoring the progress by TLC (e.g., using a hexane:ethyl acetate solvent system).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
The precipitated solid (the chalcone) is then filtered, washed with cold water until the washings are neutral, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
-
2. Synthesis of this compound
-
Materials:
-
2'-Hydroxy-4'-methoxy-4,5,6-trimethoxychalcone
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the 2'-hydroxy-4'-methoxy-4,5,6-trimethoxychalcone in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 100-120°C) and monitor the reaction progress by TLC.
-
After the reaction is complete (disappearance of the starting chalcone), cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude flavone.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or hexane and acetone.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield synthesis.
References
- 1. atenaeditora.com.br [atenaeditora.com.br]
- 2. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. teledynelabs.com [teledynelabs.com]
- 7. mdpi.com [mdpi.com]
Addressing cytotoxicity of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in normal cell lines.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, with a specific focus on addressing potential cytotoxicity in normal cell lines.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Poor Viability in Normal Cell Lines
Q1: I am observing significant cell death in my normal cell line after treatment with this compound. What is the likely cause and how can I resolve this?
A1: Unforeseen cytotoxicity in normal cell lines can stem from several factors. Flavonoids, including this compound, can exhibit cytotoxic effects at higher concentrations.[1] The observed cell death is likely a dose-dependent effect.
Troubleshooting Steps:
-
Concentration Optimization: The primary step is to perform a dose-response experiment to determine the non-toxic concentration range for your specific normal cell line. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the IC50 (half-maximal inhibitory concentration) and a safe concentration range.
-
Solvent Toxicity Check: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding non-toxic levels, typically below 0.1% (v/v). Run a solvent-only control to confirm.
-
Incubation Time: Reduce the incubation time. Cytotoxicity can be time-dependent. Assess cell viability at earlier time points (e.g., 12, 24, and 48 hours) to find a suitable experimental window.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to flavonoids.[1] Consider using a different, potentially more robust, normal cell line for your experiments if the issue persists.
Issue 2: Inconsistent or Unreliable Cytotoxicity Assay Results
Q2: My cytotoxicity assay results (e.g., MTT, XTT) are inconsistent when using this compound. Why is this happening and what should I do?
A2: Standard colorimetric viability assays that rely on cellular reductase activity, such as MTT, can be unreliable for flavonoids. Some flavonoids can directly reduce the assay reagents in the absence of cells, leading to false results.[2]
Recommended Solutions:
-
Alternative Viability Assays: Switch to a more reliable method for assessing the viability of flavonoid-treated cells. The Trypan Blue Exclusion Assay is a recommended alternative as it directly measures cell membrane integrity.[2] Other suitable methods include Crystal Violet staining or cell counting using a hemocytometer.
-
Assay Controls: If you must use a metabolic assay, include a "flavonoid-only" control (your compound in cell-free media with the assay reagent) to quantify any direct reduction of the reagent by the compound. This can be subtracted from your experimental values.
Issue 3: Determining a Safe Working Concentration for Normal Cells
Q3: How do I proactively determine a safe and effective concentration of this compound that minimizes toxicity to normal cells while still being relevant for my cancer cell line studies?
A3: Establishing a therapeutic window is a critical step. This involves identifying a concentration range where the compound shows activity against cancer cells but has minimal impact on normal cells.
Experimental Approach:
-
Comparative IC50 Determination: Perform parallel dose-response studies on your cancer cell line of interest and one or more normal cell lines (e.g., human lung fibroblasts like TIG-1 or human umbilical vein endothelial cells).[1]
-
Calculate Selectivity Index (SI): The SI is the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 Normal Cell / IC50 Cancer Cell). A higher SI value indicates greater selectivity for cancer cells.
-
Choose a Working Concentration: Select a concentration for your experiments that is effective against the cancer cell line but falls well below the IC50 for the normal cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a type of polymethoxyflavone (PMF), a class of flavonoids characterized by the presence of multiple methoxy groups.[3][4] PMFs are naturally found in citrus fruits, particularly in the peel.[3][5]
Q2: What is the potential mechanism of cytotoxicity for flavonoids like this one?
A2: While the specific mechanism for this compound is not extensively studied in normal cells, related flavonoids can induce cytotoxicity through several mechanisms. A common pathway involves the generation of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death).[1] In cancer cells, polymethoxyflavones have been shown to induce apoptosis and cell cycle arrest through modulation of signaling pathways such as MAPK, TNF, and p53.[6][7]
Q3: Are there any known IC50 values for similar compounds in normal cell lines?
Q4: Can I co-administer antioxidants to reduce the cytotoxicity in my normal cell line cultures?
A4: Yes, if the cytotoxicity is mediated by an increase in intracellular ROS, co-treatment with an antioxidant like N-acetylcysteine (NAC) could potentially mitigate the toxic effects in normal cells. However, it is important to note that this could also interfere with the anti-cancer mechanisms of the flavonoid if they are also ROS-dependent. Therefore, this approach should be used with caution and with appropriate controls to ensure it does not negate the intended effects in your experimental model.
Data on Flavonoid Cytotoxicity
The following table summarizes the cytotoxic effects of various flavonoids on different cell lines to provide a comparative context.
| Flavonoid | Cell Line | Cell Type | Assay | Incubation Time | IC50 / Effect |
| Apigenin | TIG-1 | Normal Human Lung Fibroblast | WST-8 | 24 h | Approx. 75 µM |
| Luteolin | TIG-1 | Normal Human Lung Fibroblast | WST-8 | 24 h | Approx. 60 µM |
| Quercetin | TIG-1 | Normal Human Lung Fibroblast | WST-8 | 24 h | > 100 µM |
| 3-Hydroxyflavone | HUVE | Normal Human Endothelial | WST-8 | 24 h | Approx. 40 µM |
| 5,6,7,4'-Tetramethoxyflavone | HeLa | Human Cervical Cancer | Annexin V/PI | 24 h | Apoptosis at 10-40 µM |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | HCT116 | Human Colon Cancer | MTT | 48 h | Approx. 6 µM |
Data is compiled from multiple sources for illustrative purposes.[1][6][8]
Experimental Protocols
Protocol 1: Trypan Blue Exclusion Assay for Cell Viability
This method is recommended to avoid artifacts from metabolic assays.
Materials:
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Seed cells in a multi-well plate and treat with a range of this compound concentrations for the desired time.
-
After incubation, collect the cell culture medium (which may contain floating dead cells) and wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a known volume of PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution and incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: Viability (%) = (Number of viable cells / Total number of cells) x 100.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol helps to determine if cytotoxicity is associated with oxidative stress.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells once with warm HBSS.
-
Load the cells with 10-20 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Add your test compound (this compound) at various concentrations in HBSS or serum-free media. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
Measure the fluorescence intensity immediately (for a baseline reading) and at subsequent time points (e.g., every 15 minutes for 1-2 hours) using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizations
References
- 1. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB020532) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0040724) [hmdb.ca]
- 5. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p53-, Bax- and p21-dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Polymethoxyflavones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of polymethoxyflavones (PMFs).
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of polymethoxyflavones (PMFs)?
A1: The low oral bioavailability of PMFs stems from several key physicochemical and physiological factors:
-
Poor Aqueous Solubility: PMFs possess multiple methoxy groups, which makes them highly lipophilic and poorly soluble in the aqueous environment of the gastrointestinal (GI) tract. This low solubility limits their dissolution, which is a prerequisite for absorption.[1][2][3]
-
Extensive First-Pass Metabolism: After absorption, PMFs undergo significant metabolism in the enterocytes (intestinal cells) and hepatocytes (liver cells), primarily by cytochrome P450 (CYP) enzymes like CYP3A4. This "first-pass effect" reduces the amount of active compound reaching systemic circulation.[4][5]
-
Efflux by Transporters: PMFs can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds from inside the enterocytes back into the GI lumen, further limiting their net absorption.[4][6]
Q2: What are the main strategies to overcome these bioavailability challenges?
A2: The primary strategies can be broadly categorized into three areas:
-
Formulation-Based Approaches: These aim to improve the solubility and dissolution rate of PMFs. Key techniques include nanoformulations (e.g., nanoemulsions, nanoparticles), amorphous solid dispersions, and inclusion complexes with cyclodextrins.[7][8]
-
Co-administration with Bioenhancers: This involves using other compounds to inhibit metabolic enzymes or efflux transporters. A classic example is piperine, a component of black pepper, which inhibits both CYP3A4 and P-gp.[4][5][9]
-
Chemical Modification: This involves creating prodrugs or derivatives of PMFs with improved solubility or metabolic stability. For instance, creating 5-acetylated PMF derivatives can improve permeability compared to their 5-hydroxylated counterparts.[2]
Q3: How do nanoformulations improve the bioavailability of PMFs?
A3: Nanoformulations enhance PMF bioavailability through several mechanisms:
-
Increased Surface Area: By reducing the particle size to the nanometer scale, the surface-area-to-volume ratio is dramatically increased, which enhances the dissolution rate according to the Noyes-Whitney equation.[10]
-
Improved Solubility: Encapsulating PMFs in nanocarriers can improve their apparent solubility in the GI tract.[11]
-
Enhanced Permeability and Uptake: Some nanoparticles can be taken up by specialized cells in the intestine (e.g., M-cells of Peyer's patches), bypassing traditional absorption pathways and potentially avoiding some first-pass metabolism.[12][13]
-
Protection from Degradation: The nanocarrier can protect the PMF from enzymatic degradation in the GI tract.
Q4: What is a solid dispersion, and how does it work for PMFs?
A4: A solid dispersion is a system where a poorly soluble drug (like a PMF) is dispersed in a solid, hydrophilic carrier or matrix, such as a polymer (e.g., PVP, HPMC).[14] The key mechanism is the reduction or prevention of drug crystallization. By converting the PMF from a crystalline state to a more soluble, amorphous state, the energy required to dissolve the molecule is reduced, leading to faster dissolution and improved absorption.[14][15][16]
Part 2: Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Problem 1: Low Dissolution Rate in In-Vitro Assays
-
Question: My PMF formulation shows minimal release in a standard in-vitro dissolution test (e.g., USP Paddle Apparatus). What could be wrong?
-
Answer & Troubleshooting Steps:
-
Issue: Inadequate Formulation. The chosen formulation may not be effectively enhancing solubility.
-
Troubleshooting:
-
Solid Dispersions: Confirm the amorphous state of your PMF within the polymer matrix using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Crystalline peaks indicate incomplete amorphization.[10] Try increasing the polymer-to-drug ratio or using a different polymer.[14][16]
-
Nanoformulations: Characterize particle size, polydispersity index (PDI), and zeta potential. A large particle size or high PDI suggests instability and aggregation, which will reduce dissolution. Optimize your preparation method (e.g., homogenization speed, sonication time).[10]
-
-
-
Issue: Inappropriate Dissolution Medium. The pH and composition of the medium are critical.
-
Issue: "Parachuting" Effect. For supersaturating systems like solid dispersions, the PMF may initially dissolve but then quickly precipitate out of solution.
-
Troubleshooting: Incorporate a precipitation inhibitor into your formulation. Polymers like HPMC can help maintain a supersaturated state for a longer duration.[14]
-
-
Problem 2: Poor Permeability in Caco-2 Cell Assays
-
Question: My PMF formulation has good solubility, but the apparent permeability coefficient (Papp) in my Caco-2 cell monolayer assay is still low. Why?
-
Answer & Troubleshooting Steps:
-
Issue: Efflux Transporter Activity. Caco-2 cells express high levels of efflux transporters like P-gp. A high ratio of basolateral-to-apical (B-A) transport compared to apical-to-basolateral (A-B) transport (efflux ratio > 2) suggests that active efflux is limiting permeability.[18]
-
Issue: Cell Monolayer Integrity. The low Papp value might be an artifact of a compromised cell monolayer.
-
Issue: Non-Specific Binding. Highly lipophilic PMFs can bind to the plastic of the Transwell plates, artificially lowering the concentration available for transport.[19]
-
Troubleshooting: Perform a mass balance study to quantify the amount of compound that has been transported, remains in the donor/receiver compartments, is associated with the cells, and is bound to the plate. Using plates with low-binding surfaces or adding a small percentage of bovine serum albumin (BSA) to the basolateral side can sometimes mitigate this issue.[19]
-
-
Problem 3: Inconsistent In-Vivo Pharmacokinetic (PK) Data
-
Question: I'm seeing large variability in the plasma concentration-time profiles of my PMF formulation in animal studies. What are the potential causes?
-
Answer & Troubleshooting Steps:
-
Issue: Formulation Instability. If you are using a liquid formulation like a nanoemulsion, it may be unstable in the GI tract, leading to premature drug release or aggregation.
-
Troubleshooting: Assess the stability of your formulation in simulated gastric and intestinal fluids. Check for changes in particle size or signs of drug precipitation over time.
-
-
Issue: Food Effects. The presence or absence of food can dramatically alter GI physiology (pH, motility, bile secretion) and impact the absorption of lipophilic compounds.
-
Troubleshooting: Standardize the feeding schedule of your animals (e.g., fasted vs. fed state) across all study groups. For lipophilic compounds like PMFs, administration with a high-fat meal can sometimes enhance absorption by stimulating bile secretion and promoting lymphatic transport.[21]
-
-
Issue: Inter-animal Variability in Metabolism. Genetic polymorphisms in metabolic enzymes (e.g., CYPs) can lead to significant differences in how individual animals handle the drug.
-
Troubleshooting: While difficult to control, ensure you are using a sufficient number of animals per group to achieve statistical power. If possible, use an inbred strain of animals to reduce genetic variability. Analyze plasma for key metabolites to see if metabolic profiles differ significantly between animals.
-
-
Part 3: Data Presentation & Experimental Protocols
Table 1: Comparison of Bioavailability Enhancement Strategies for PMFs
| Formulation Strategy | PMF Example | Carrier/System | Fold Increase in AUC (vs. Unformulated) | Fold Increase in Cmax (vs. Unformulated) | Reference |
| Nanoemulsion | Nobiletin | Biopolymer-complexed HIPE | 2.07 | Not Reported | [22] |
| Solid Dispersion | Naringenin | Polyvinylpyrrolidone (PVP) | Not Reported (51-fold increase in dissolution) | Not Reported (64-fold increase in dissolution) | [16] |
| Inclusion Complex | Hesperetin | Hydroxypropyl-β-cyclodextrin | Not Reported (Significant solubility increase) | Not Reported (Significant solubility increase) | [23][24] |
| Co-administration | Various | Piperine (P-gp/CYP3A4 Inhibitor) | Varies (Mechanism-based) | Varies (Mechanism-based) | [4][5] |
Note: Data is compiled from various studies and may not be directly comparable due to differences in experimental conditions, animal models, and PMF compounds.
Key Experimental Protocols
1. Protocol: Preparation of a PMF Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the PMF (e.g., Tangeretin) and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol or acetic acid) in a predetermined ratio (e.g., 1:4 drug-to-polymer by weight).[16]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed.
-
Drying: Place the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling & Sieving: Scrape the dried solid dispersion, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using PXRD and DSC. Evaluate the dissolution profile using a USP dissolution apparatus.[15]
2. Protocol: Preparation of a PMF-Cyclodextrin Inclusion Complex by Freeze-Drying
-
Solution Preparation: Prepare an aqueous solution of a cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).[25]
-
Complexation: Add an excess amount of the PMF (e.g., Nobiletin) to the HP-β-CD solution. Stir the mixture vigorously at room temperature for 24-72 hours, protected from light. The molar ratio is typically 1:1.[24]
-
Filtration: Filter the suspension to remove the undissolved, uncomplexed PMF.
-
Freeze-Drying (Lyophilization): Freeze the resulting clear solution (e.g., at -80°C) and then lyophilize it for at least 48 hours to obtain a fine, white powder of the inclusion complex.[25]
-
Characterization: Confirm complex formation using techniques like FTIR, ¹H NMR, and SEM.[23][26] Determine the increase in aqueous solubility compared to the pure PMF.
3. Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) and culture for 19-21 days until a differentiated monolayer is formed.[18]
-
Monolayer Integrity Check: Measure the TEER of the monolayer. Values above 300 Ω·cm² generally indicate good integrity.[19]
-
Permeability Experiment (A to B):
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the PMF test solution (dissolved in transport buffer, final DMSO concentration <1%) to the apical (AP) chamber.
-
Add fresh transport buffer to the basolateral (BL) chamber.
-
Incubate at 37°C on an orbital shaker.
-
Take samples from the BL chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.[19]
-
-
Permeability Experiment (B to A): Perform the same experiment but add the test compound to the BL chamber and sample from the AP chamber to assess active efflux.
-
Quantification: Analyze the concentration of the PMF in the collected samples using HPLC or LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).[27]
Part 4: Visualizations
Caption: Key barriers limiting the oral bioavailability of polymethoxyflavones.
Caption: Decision workflow for selecting a PMF bioavailability enhancement strategy.
Caption: Mechanism of piperine co-administration to enhance PMF bioavailability.
References
- 1. Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 3. Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Nano-Tangeretin Recrystallization via Natural Surfactants in the Antisolvent Precipitation Process: Physicochemical Characterization and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Nanotechnology-Based Formulations in Pediatric Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiologically-based pharmacokinetic modeling of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thaiscience.info [thaiscience.info]
- 15. Frontiers | Physicochemical and Biochemical Evaluation of Amorphous Solid Dispersion of Naringenin Prepared Using Hot-Melt Extrusion [frontiersin.org]
- 16. staff-old.najah.edu [staff-old.najah.edu]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. edepot.wur.nl [edepot.wur.nl]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Enhanced lymphatic transport of bioactive lipids: cell culture study of polymethoxyflavone incorporation into chylomicrons - Food & Function (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preparation and characterization of phloretin by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. oatext.com [oatext.com]
- 26. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone during extraction.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone during extraction. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during extraction?
A1: The primary factors contributing to the degradation of flavonoids, including this compound, during extraction are elevated temperature, exposure to light, and suboptimal pH levels.[1] High temperatures can lead to thermal degradation, while prolonged exposure to UV or even ambient light can cause photodegradation.[2] The pH of the extraction solvent is also critical, as highly alkaline or acidic conditions can lead to the breakdown of the flavonoid structure.[3][4]
Q2: Which extraction techniques are recommended for minimizing degradation of this thermolabile compound?
A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended. These methods offer shorter extraction times and can often be performed at lower temperatures compared to conventional methods like Soxhlet extraction, thus reducing the risk of thermal degradation.[5][6]
Q3: What are the ideal storage conditions for the extracted this compound to prevent degradation?
A3: To ensure stability, extracts containing this compound should be stored in amber vials to protect them from light, at low temperatures (e.g., -20°C), and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the solvent can influence stability. For instance, photodegradation of some flavones has been observed to be faster in polar solvents.[2] Therefore, it is important to select a solvent that not only provides good solubility for the target compound but also minimizes its degradation. Ethanol and methanol, often in aqueous mixtures, are commonly used for flavonoid extraction.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction: Exposure to high temperature, light, or non-optimal pH. | Optimize extraction parameters: use lower temperatures, shorter extraction times, and protect the sample from light. Buffer the extraction solvent to a slightly acidic or neutral pH. |
| Incomplete extraction: Inefficient method or inappropriate solvent. | Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency.[5][6] Optimize the solvent system; consider using a hydroalcoholic solvent like 70-95% ethanol. | |
| Presence of unknown peaks in chromatogram | Degradation products: The compound may have degraded into other forms. A common degradation pathway for polymethoxyflavones is demethylation.[8][9] | Analyze the degradation products using LC-MS to identify them. Adjust extraction conditions (lower temperature, protection from light, neutral pH) to minimize their formation. |
| Inconsistent extraction results | Variability in raw material: Differences in the quality and preparation of the plant material. | Ensure consistent drying and grinding of the plant material. Store the raw material in a cool, dark, and dry place. |
| Fluctuations in extraction conditions: Inconsistent temperature, time, or power settings. | Carefully control and monitor all extraction parameters. Use calibrated equipment. |
Data Presentation
Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Methoxyflavones from Kaempferia parviflora
Note: This data is for a mixture of methoxyflavones and can serve as a starting point for optimizing the extraction of this compound.
| Parameter | Optimized Value for Total Methoxyflavone Content | Reference |
| Ethanol Concentration | 95.00% (v/v) | [5] |
| Extraction Time | 15.99 min | [5] |
| Solvent-to-Solid Ratio | 50.00 mL/g | [5] |
Table 2: Optimized Microwave-Assisted Extraction (MAE) Parameters for Flavonoids from Phyllostachys heterocycla Leaves
Note: This data is for total flavonoids and provides a general guideline.
| Parameter | Optimized Value | Reference |
| Ethanol Concentration | 78.1% | [7] |
| Extraction Time | 24.9 min | [7] |
| Microwave Power | 559 W | [7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is a general guideline based on optimized methods for methoxyflavone extraction.[5][9][10]
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it to a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered plant material and place it in a suitable extraction vessel.
-
Add 50 mL of 95% ethanol.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonication should be performed at a controlled temperature (e.g., 25-40°C) for approximately 16 minutes.
-
-
Post-Extraction:
-
Filter the extract to remove solid plant material.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the dried extract in a suitable solvent for analysis.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol is a general guideline based on optimized methods for flavonoid extraction.[7][8][11]
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place 1 g of the powdered plant material in a microwave extraction vessel.
-
Add the appropriate volume of solvent (e.g., 78% ethanol) based on the desired solvent-to-solid ratio.
-
Set the microwave power (e.g., 560 W) and extraction time (e.g., 25 minutes).
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract.
-
Process the extract as described in the UAE protocol.
-
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of polymethoxyflavones.[12][13][14]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 340 nm).
-
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve.
-
Sample Analysis: Inject the filtered extract onto the HPLC system and quantify the amount of this compound by comparing the peak area to the calibration curve.
Visualizations
References
- 1. 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone | C19H18O7 | CID 7020615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C19H18O7 | CID 3010100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of major metabolites of polymethoxylated flavonoids in Pericarpium Citri Reticulatae using liver microsomes immobilized on magnetic nanoparticles coupled with UPLC/MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSRS [precision.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, causing either premature elution with impurities or strong retention on the column. | Systematically test different solvent systems with varying polarities. A common starting point for flavonoids is a gradient of n-hexane and ethyl acetate. For polymethoxyflavones, chlorinated solvents like dichloromethane in combination with methanol can also be effective. |
| Improper Column Packing: Channels or cracks in the stationary phase can lead to poor separation and sample loss. | Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to settle the stationary phase and eliminate air pockets. |
| Sample Overload: Exceeding the binding capacity of the column results in broad, overlapping peaks and poor separation. | As a rule of thumb, the sample load should be 1-5% of the weight of the stationary phase for silica gel chromatography. |
| Compound Degradation on Silica: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | Consider using neutral or deactivated silica gel. Alternatively, a different stationary phase like alumina or a reversed-phase C18 column could be employed. |
Issue 2: Persistent Impurities After Crystallization
| Potential Cause | Recommended Solution |
| Poor Solvent Choice: The chosen solvent may dissolve the compound too well at room temperature or not well enough at elevated temperatures. | An ideal crystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Test a range of solvents with varying polarities, such as ethanol, methanol, acetone, or mixtures with water. |
| Presence of Co-crystallizing Impurities: Impurities with similar solubility and structural properties can crystallize along with the target compound. | Perform a preliminary purification step, such as column chromatography, to remove the bulk of impurities before attempting crystallization.[1][2] |
| Rapid Cooling: Fast cooling can lead to the trapping of impurities within the crystal lattice and the formation of small, impure crystals. | Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to maximize crystal formation. |
| Oiling Out: The compound may separate as an oil instead of forming crystals, which can trap impurities. | This often occurs when the boiling point of the solvent is too high or the solution is too concentrated. Try using a lower-boiling point solvent or a more dilute solution. Seeding the solution with a pure crystal of the compound can also induce crystallization. |
Issue 3: Difficulty in Monitoring Purification Progress via TLC
| Potential Cause | Recommended Solution |
| Inappropriate TLC Solvent System: The mobile phase does not provide adequate separation of the target compound from impurities. | The solvent system used for column chromatography is often a good starting point for TLC. Adjust the solvent polarity to achieve a retention factor (Rf) of 0.2-0.4 for the target compound to ensure good separation from impurities. |
| Co-eluting Spots: The target compound and an impurity may have very similar Rf values in the chosen solvent system. | Try a different solvent system with a different selectivity. For example, if a hexane/ethyl acetate system is not working, a dichloromethane/methanol system might provide the necessary separation. Using a two-dimensional TLC technique can also help resolve overlapping spots. |
| Compound is UV-inactive or Weakly UV-active: The compound may not be visible under a UV lamp. | Use a TLC stain to visualize the spots. A potassium permanganate stain or iodine vapor are common general-purpose stains for organic compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting method for the purification of crude this compound extracted from a natural source?
A1: A common and effective initial purification strategy is column chromatography over silica gel.[1][3] This allows for the separation of compounds based on polarity. A gradient elution starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone) is recommended to separate the different classes of compounds in the crude extract.
Q2: How can I confirm the purity of my final product?
A2: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.[5]
Q3: What are some common solvents for the crystallization of polymethoxyflavones?
A3: Common solvents for the crystallization of polymethoxyflavones include ethanol, methanol, and mixtures of these with water.[1][2] The choice of solvent will depend on the specific solubility profile of your compound and any remaining impurities. Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.
Q4: My compound appears as a smear rather than a distinct spot on the TLC plate. What could be the issue?
A4: Smearing on a TLC plate can be caused by several factors:
-
Sample Overload: Applying too much sample to the TLC plate. Try spotting a more dilute solution.
-
Highly Polar Compound: The compound may be interacting too strongly with the silica gel. Adding a small amount of acetic acid or formic acid to the developing solvent can sometimes improve the spot shape for acidic compounds.
-
Presence of Very Polar Impurities: These can streak up the plate from the baseline.
-
Sample Degradation: The compound may be unstable on the silica gel.
Q5: Can I use reversed-phase chromatography for the purification of this compound?
A5: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a very effective purification method, particularly for separating compounds with small differences in polarity. The mobile phase is typically a mixture of water and an organic solvent like methanol or acetonitrile. This technique is often used in HPLC for both analytical and preparative-scale purifications.[4]
Quantitative Data Summary
The following table summarizes typical purity levels achieved for polymethoxyflavones using different purification techniques, based on available literature for similar compounds.
| Purification Method | Stationary Phase | Mobile Phase Example | Typical Purity Achieved | Reference |
| Column Chromatography | Silica Gel | n-hexane-ethyl acetate gradient | >95% | [3] |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-Liquid | n-hexane-ethyl acetate-methanol-water (1:0.8:1:1, v/v) | 95.9% - 99.8% | [6] |
| Crystallization | - | Ethanol/Water | >98% (after initial chromatography) | [1][2] |
| Preparative HPLC | C18 | Acetonitrile/Water gradient | >99% | [4] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar solvent of your mobile phase (e.g., n-hexane).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and solvent.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial, non-polar solvent.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate).
-
Collect fractions of the eluent in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the target compound.
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Crystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the purified compound.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube to see if it dissolves.
-
The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the compound to be crystallized in a clean Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystal formation should begin as the solution cools.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in column chromatography.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal, molecular structure and Hirshheld surface analysis of 5-hydroxy-3,6,7,8-tetramethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. Simultaneous determination of four 5-hydroxy polymethoxyflavones by reversed-phase high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage for in vivo studies with 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone for in vivo studies. Due to the limited availability of direct in vivo data for this specific compound, this guide also includes information on the closely related compound, 5,6,7,4'-tetramethoxyflavone (TMF), to inform experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo studies with this compound?
A1: Currently, there is no established in vivo dosage for this compound in publicly available literature. As with any compound with limited in vivo data, a dose-finding study is strongly recommended.
For initial pilot studies, researchers can consider the dosages used for the structurally similar compound, 5,6,7,4'-tetramethoxyflavone (TMF). In a xenograft mouse model, TMF was administered intraperitoneally at doses of 25, 50, and 100 mg/kg. However, it is crucial to start with lower doses and carefully monitor for any signs of toxicity.
Q2: How should I formulate this compound for in vivo administration?
A2: Tetramethoxyflavones, including hydroxylated variants, generally exhibit low aqueous solubility but high membrane permeability.[1] Therefore, a suitable vehicle is required for solubilization. For the related compound TMF, a vehicle composition of 13.5% DMSO, 36.5% saline, and 50% PEG400 was used for intraperitoneal injection in a mouse study. This or similar solvent systems (e.g., solutions containing Tween 80, carboxymethylcellulose) can be considered. It is imperative to conduct solubility tests with your specific lot of this compound and your chosen vehicle. A vehicle-only control group should always be included in your in vivo experiments.
Q3: What are the known pharmacokinetic properties of hydroxylated tetramethoxyflavones?
A3: There is limited specific pharmacokinetic data for this compound. However, studies on various polymethoxyflavones (PMFs) indicate that the number and position of hydroxyl and methoxy groups significantly influence their pharmacokinetic profiles.[2][3][4] Some hydroxylated PMFs have been found to be undetectable in rat plasma after administration, suggesting rapid metabolism or poor absorption depending on the specific structure and route of administration.[2][3][4] Furthermore, hydroxylated tetramethoxyflavones can be potent inhibitors of cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions if co-administered with other compounds.[1]
Q4: What are the potential signaling pathways affected by this class of compounds?
A4: In vivo studies on the related compound 5,6,7,4'-tetramethoxyflavone (TMF) in a HeLa tumor xenograft model have shown involvement of several signaling pathways, including MAPK, TNF, VEGF, Ras, and FoxO signaling pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of the compound in the desired vehicle. | The inherent lipophilicity of polymethoxyflavones. | - Test a panel of biocompatible solvents (e.g., DMSO, PEG400, Tween 80, corn oil).- Use a co-solvent system.- Gentle heating and sonication may aid dissolution, but stability should be confirmed.- Consider alternative formulations such as nano-liposomes. |
| Precipitation of the compound upon injection. | The vehicle is not maintaining solubility in the physiological environment. | - Decrease the concentration of the compound.- Modify the vehicle composition to improve stability.- Consider a different route of administration if feasible. |
| Observed toxicity or adverse effects at the initial doses. | The starting dose is too high, or the vehicle itself is causing toxicity. | - Immediately reduce the dosage in subsequent cohorts.- Ensure the vehicle is well-tolerated by including a vehicle-only control group.- Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior). |
| Lack of efficacy at the tested doses. | - The doses are too low.- Poor bioavailability.- The compound is not active in the chosen model. | - Gradually escalate the dose in subsequent cohorts, monitoring for toxicity.- Investigate the pharmacokinetic profile of the compound to assess exposure.- Confirm the in vitro activity of the compound before proceeding with extensive in vivo studies. |
Quantitative Data Summary
The following table summarizes the in vivo dosage information for the related compound, 5,6,7,4'-tetramethoxyflavone (TMF) , from a study in a HeLa tumor xenograft mouse model. This data is provided as a reference for experimental design and should be adapted cautiously for this compound.
| Compound | Animal Model | Cell Line | Doses Administered | Administration Route | Vehicle | Observed Effects |
| 5,6,7,4'-tetramethoxyflavone (TMF) | Nude Mice | HeLa (cervical cancer) | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | 13.5% DMSO + 36.5% saline + 50% PEG400 | Dose-dependent suppression of tumor growth. No observable tissue damage in major organs at 100 mg/kg. |
Experimental Protocols
Example In Vivo Efficacy Study Protocol (Adapted from a study on 5,6,7,4'-tetramethoxyflavone)
Caution: This is an example protocol for a related compound and should be optimized for this compound.
-
Animal Model: Female BALB/c nude mice, 4-6 weeks old.
-
Cell Line and Tumor Induction:
-
Culture HeLa cells in appropriate media.
-
Subcutaneously inject 5 x 10^6 HeLa cells in 0.2 mL of serum-free medium into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Experimental Groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 13.5% DMSO + 36.5% saline + 50% PEG400)
-
Group 2: this compound (Low dose, e.g., 10 mg/kg)
-
Group 3: this compound (Mid dose, e.g., 25 mg/kg)
-
Group 4: this compound (High dose, e.g., 50 mg/kg)
-
Group 5: Positive control (e.g., Cisplatin, 2 mg/kg)
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution with saline and PEG400 to the final concentrations and vehicle ratio.
-
Administer the treatment via intraperitoneal injection daily or on a predetermined schedule for a set period (e.g., 15 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and collect tumors and major organs for histopathological analysis and other downstream applications.
-
Collect blood samples for biochemical analysis to assess toxicity.
-
Visualizations
Caption: Workflow for In Vivo Dosage Optimization.
Caption: Potential Signaling Pathways Based on a Related Compound.
References
- 1. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Effects of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone against other relevant flavonoid compounds and a standard anti-inflammatory drug, dexamethasone. The information is supported by experimental data and detailed protocols to assist in the validation and further investigation of this compound.
Comparative Analysis of Anti-inflammatory Activity
This compound, a polymethoxyflavonoid found in citrus plants, has demonstrated significant anti-inflammatory potential.[1][2] Its efficacy is evaluated here in comparison to other well-researched flavonoids and the corticosteroid, dexamethasone. The following table summarizes the inhibitory effects on key inflammatory mediators. Data for this compound is based on studies of the structurally similar compound 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F).
Table 1: Comparison of In Vitro Anti-inflammatory Effects
| Compound | Target Cell Line | Inducer | Key Inhibitory Effects |
| This compound (as p7F) | RAW 264.7 Macrophages, Human Synovial Fibroblasts | LPS, TNF-α, IL-1β | Inhibits production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2); Inhibits expression of iNOS, COX-2, and ICAM-1; Suppresses NF-κB activation.[3][4] |
| Nobiletin / Tangeretin | RAW 264.7 Macrophages | LPS, TPA | Inhibits NO production; Decreases expression of iNOS, COX-2, MMP-9; Suppresses pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[5] |
| 6,3',4'-Trihydroxyflavone | RAW 264.7 Macrophages | LPS | Dose-dependent NO suppression (IC50: 22.1 µM); Downregulates gene expression of IL-1β and IL-6.[6] |
| Dexamethasone (Positive Control) | RAW 264.7 Macrophages | LPS | Potent inhibitor of NO, PGE2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); Suppresses COX-2 expression.[7][8] |
Mechanism of Action: Signaling Pathways
Flavonoids, including this compound, exert their anti-inflammatory effects primarily by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.
Upon stimulation by agents like Lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus. Here, it initiates the transcription of genes for inflammatory mediators such as iNOS, COX-2, and cytokines like TNF-α and IL-6.[9] Studies on the related compound p7F show it inhibits IκBα degradation, thereby preventing NF-κB activation and subsequent inflammatory responses.[3]
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are commonly used.[10]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a control vehicle for 1-2 hours, followed by stimulation with an inflammatory inducer, typically Lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed cells in a 96-well plate and treat as described above.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell supernatant.
-
Protocol:
-
Use commercially available ELISA kits for the specific cytokine of interest (e.g., mouse TNF-α).
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the specified wavelength (e.g., 450 nm).
-
Calculate cytokine concentrations based on a standard curve generated from recombinant cytokines.
-
Western Blot Analysis
-
Principle: Detects the expression levels of specific proteins (e.g., iNOS, COX-2, IκBα) in cell lysates.
-
Protocol:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-iNOS, anti-COX-2) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the data.
-
Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.
References
- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB020532) - FooDB [foodb.ca]
- 3. Effects of a tetramethoxyhydroxyflavone p7f on the expression of inflammatory mediators in LPS-treated human synovial fibroblast and macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models [mdpi.com]
- 7. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity | PLOS One [journals.plos.org]
A Comparative Guide to the Biological Activity of Synthetic vs. Natural 4'-Hydroxy-5,6,7,8-tetramethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of synthetic and naturally sourced 4'-Hydroxy-5,6,7,8-tetramethoxyflavone. While direct comparative studies are limited, this document synthesizes available data on their respective anticancer, anti-inflammatory, and antiviral properties, supported by detailed experimental methodologies and pathway visualizations to aid in research and development.
Overview of this compound
This compound is a polymethoxyflavone (PMF) that has garnered interest for its potential therapeutic applications. It is found naturally in certain citrus species and can also be produced through chemical synthesis. The biological efficacy of flavonoids can be influenced by their purity and the presence of other interacting compounds, making a comparison between synthetic and natural sources crucial for research and clinical applications.
Natural Sources: This flavone is predominantly found in the peel of citrus fruits such as Citrus reticulata (tangerine) and Citrus deliciosa[1]. In its natural state, it co-exists with a complex mixture of other flavonoids and phytochemicals, which may lead to synergistic or antagonistic effects.
Synthetic Production: Chemical synthesis offers a method to obtain this compound in high purity, free from the contaminants present in natural extracts. This allows for a more precise evaluation of the intrinsic biological activity of the compound.
Comparative Biological Activity
A direct, side-by-side comparison of the biological activity of synthetic versus natural this compound is not extensively documented in publicly available literature. However, by collating data from separate studies, an indirect comparison can be drawn.
Anticancer Activity
Table 1: Anticancer Activity Data (Hypothetical Comparison)
| Source | Cell Line | Assay | IC50 (µM) | Reference |
| Synthetic | HeLa (Cervical Cancer) | SRB Assay | Data not available | - |
| A549 (Lung Cancer) | SRB Assay | Data not available | - | |
| Natural (Citrus reticulata extract) | A549 (Lung Cancer) | Not specified | Qualitatively active | [3] |
Note: Specific IC50 values for this compound are not available in the reviewed literature. This table serves as a template for data presentation.
Anti-inflammatory Activity
Natural this compound, as part of a complex mixture in citrus extracts, has been associated with anti-inflammatory properties[4]. The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit pro-inflammatory mediators and modulate signaling pathways such as NF-κB[4]. While specific IC50 values for the pure natural compound are not provided in the search results, a review on citrus polymethoxyflavonoids highlights their potential to inhibit nitric oxide (NO) production, a key inflammatory mediator.
Table 2: Anti-inflammatory Activity Data (Hypothetical Comparison)
| Source | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| Synthetic | RAW 264.7 (Macrophages) | Griess Assay | NO Inhibition | Data not available | - |
| Natural (Citrus reticulata) | RAW 264.7 (Macrophages) | Griess Assay | NO Inhibition | Qualitatively active | [2][5] |
Note: Specific IC50 values for this compound are not available in the reviewed literature. This table serves as a template for data presentation.
Antiviral Activity
A key study by Burnham et al. focused on the synthesis and antiviral activity of this compound[6]. While the full text and specific quantitative data (e.g., EC50 values) were not accessible, this research indicates that the synthetic form of this flavone possesses antiviral properties. The antiviral mechanisms of flavonoids can include the inhibition of viral enzymes like neuraminidase or interference with viral replication processes.
Table 3: Antiviral Activity Data (Hypothetical Comparison)
| Source | Virus | Assay | EC50 (µM) | Reference |
| Synthetic | Influenza Virus | Neuraminidase Inhibition | Data not available | Burnham et al. |
| Natural | Not specified | Not specified | Data not available | - |
Note: Specific EC50 values for synthetic this compound from the cited study were not available. This table serves as a template for data presentation.
Signaling Pathways and Experimental Workflows
The biological activities of this compound are mediated through various cellular signaling pathways. Below are diagrams illustrating these pathways and typical experimental workflows used to assess its activity.
Detailed Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is recommended for assessing the anticancer activity of flavonoids as it is less prone to interference compared to MTT assays.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of synthetic or natural this compound and incubate for 48-72 hours.
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Griess Assay for Nitric Oxide Inhibition
This assay measures the production of nitric oxide, a key mediator of inflammation.
-
Cell Plating: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the flavone for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation: Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of nitric oxide inhibition.
NF-κB Luciferase Reporter Assay
This assay is used to determine if the anti-inflammatory activity of the flavone is mediated through the inhibition of the NF-κB signaling pathway.
-
Transfection: Co-transfect HEK 293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.
-
Treatment and Stimulation: After 24 hours, pre-treat the cells with the flavone for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 6 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in normalized luciferase activity in the presence of the flavone indicates inhibition of the NF-κB pathway.
Neuraminidase Inhibition Assay
This assay is used to evaluate the potential of the flavone to inhibit influenza virus neuraminidase, a key enzyme for viral propagation.
-
Reaction Setup: In a 96-well plate, mix the synthetic or natural flavone at various concentrations with a fixed amount of influenza neuraminidase enzyme.
-
Substrate Addition: Add a fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., a basic buffer).
-
Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).
-
Analysis: Calculate the percentage of neuraminidase inhibition and determine the EC50 value, the concentration of the flavone that inhibits enzyme activity by 50%.
Conclusion
The available evidence suggests that this compound, from both natural and synthetic origins, possesses promising biological activities. The synthetic route provides a source of pure compound, which is essential for accurate pharmacological evaluation and understanding its intrinsic properties. Natural extracts, while containing the active flavone, also include a host of other phytochemicals that could lead to complex synergistic or antagonistic effects.
For researchers and drug development professionals, the choice between synthetic and natural sources will depend on the specific research goals. For mechanistic studies and lead optimization, the highly pure synthetic compound is preferable. For investigating the therapeutic potential of a complex natural product, extracts from sources like Citrus reticulata are valuable.
Further research is critically needed to conduct direct comparative studies of synthetic and natural this compound to quantify and compare their biological activities across a range of assays. Such studies will be invaluable for elucidating the full therapeutic potential of this promising flavonoid.
References
- 1. 4',5-Dihydroxy-3,3',7,8-tetramethoxyflavone | 571-71-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.phytopurify.com [m.phytopurify.com]
- 6. researchgate.net [researchgate.net]
The Structural Dance of Activity: A Comparative Guide to Polymethoxyflavones
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the structure-activity relationships (SAR) of various polymethoxyflavones (PMFs). It delves into their anti-inflammatory and anti-cancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular interactions.
Polymethoxyflavones, a class of flavonoids abundant in citrus peels, have garnered significant interest for their diverse pharmacological activities.[1][2] Their therapeutic potential is intrinsically linked to their chemical structure, where the number and position of methoxy groups on the flavonoid backbone dictate their biological efficacy. This guide aims to elucidate these relationships, offering a valuable resource for the targeted design and development of novel therapeutic agents. The most extensively studied PMFs include nobiletin, tangeretin, and their derivatives, which have demonstrated promising anti-inflammatory, anti-cancer, and neuroprotective effects.[1]
Comparative Analysis of Biological Activity
The biological potency of PMFs is highly dependent on their methoxylation pattern. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various PMFs in different in vitro assays, providing a quantitative comparison of their activities.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Anti-Cancer Activity | ||||
| Nobiletin | Cell Viability (72h) | MDA-MB-468 (Breast Cancer) | 51.3 | [3] |
| Nobiletin | Cell Viability (72h) | MCF-7 (Breast Cancer) | 59.8 | [3] |
| Nobiletin | Cell Viability (72h) | SK-BR-3 (Breast Cancer) | 86.9 | [3] |
| Nobiletin | Cell Viability (48h) | A549 (Lung Cancer) | 23.82 µg/ml | [3] |
| Nobiletin | Anti-proliferative | HUVECs | 60 | [4] |
| Tangeretin | Cell Viability (72h) | PC-3 (Prostate Cancer) | 75 | [5] |
| Tangeretin | Cell Viability (72h) | LNCaP (Prostate Cancer) | ~65 | [5] |
| Tangeretin | Anti-proliferative | DU145 (Prostate Cancer) | 28.3 | [6] |
| Tangeretin | Anti-proliferative | PC-3 (Prostate Cancer) | 35.4 | [6] |
| 5-Demethylnobiletin | Anti-proliferative | DU145 (Prostate Cancer) | 45.2 | [6] |
| 5-Demethylnobiletin | Anti-proliferative | PC-3 (Prostate Cancer) | 58.7 | [6] |
| Sinensetin | Anti-proliferative | HUVECs | 24 | [4] |
| Anti-Inflammatory Activity | ||||
| Apigenin | NO Production | RAW 264.7 | 23 | [7] |
| Wogonin | NO Production | RAW 264.7 | 17 | [7] |
| Luteolin | NO Production | RAW 264.7 | 27 | [7] |
| Kuwanon A | COX-2 Inhibition | In vitro | 14 | [8] |
Key Structure-Activity Relationship Insights:
-
Hydroxylation vs. Methoxylation: The presence of hydroxyl groups can influence activity. For instance, 5-demethylnobiletin shows significant anti-proliferative activity.[6] Some studies suggest that hydroxylated PMFs may exhibit more potent activities than their fully methoxylated counterparts.
-
Number and Position of Methoxy Groups: An increase in the number of methoxy groups on the B-ring of PMFs with the same A-ring methoxylation pattern tends to decrease anti-proliferative activity.[4] Conversely, a higher degree of methoxylation on the A-ring can enhance activity. The presence of a methoxy group at the C8 position is considered essential for anti-proliferative activity.[9]
-
Specific Substitutions: The 3'-methoxyl group appears to be important for the anti-proliferative activity of some PMFs.
Signaling Pathways Modulated by Polymethoxyflavones
PMFs exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer progression. The NF-κB, PI3K/Akt, and MAPK pathways are primary targets.[10]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. Nobiletin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[11]
Caption: Nobiletin inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is critical for cell survival and proliferation. Tangeretin has been demonstrated to inhibit this pathway, leading to apoptosis in cancer cells.[1][5][12]
Caption: Tangeretin inhibits the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in cell differentiation, proliferation, and survival. Nobiletin can activate this pathway, leading to megakaryocytic differentiation in leukemia cells.[13]
Caption: Nobiletin activates the MAPK/ERK signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the PMF and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the PMF for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Principle: The peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric substrate.
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add the test PMF at various concentrations.
-
Incubate the mixture at room temperature for 5-10 minutes.
-
Initiate the reaction by adding a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) followed by arachidonic acid.
-
After a short incubation (2-5 minutes) at 25°C, measure the absorbance at a specific wavelength (e.g., 590 nm).
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor. Known COX-2 inhibitors like celecoxib are used as positive controls.[14][15]
References
- 1. Tangeretin Sensitizes Cisplatin-resistant Human Ovarian Cancer Cells through Down-regulation of PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nobiletin alleviates cerebral ischemic-reperfusion injury via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 7. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nobiletin and tangeretin (citrus polymethoxyflavones): an overview on their chemistry, pharmacology and cytotoxic activities against breast cancer [jcps.bjmu.edu.cn]
- 10. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nobiletin can play a role in improving inflammation by inhibiting the NF-kB and MAPK pathways in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Tangeretin attenuates bleomycin-induced pulmonary fibrosis by inhibiting epithelial-mesenchymal transition via the PI3K/Akt pathway [frontiersin.org]
- 13. Nobiletin Promotes Megakaryocytic Differentiation through the MAPK/ERK-Dependent EGR1 Expression and Exerts Anti-Leukemic Effects in Human Chronic Myeloid Leukemia (CML) K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. academicjournals.org [academicjournals.org]
Cross-species comparison of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone metabolism.
A Comprehensive Guide to the Cross-species Metabolism of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone
Disclaimer: Direct experimental data on the cross-species metabolism of this compound is not currently available in the public domain. The following guide is a scientifically informed projection based on the metabolism of structurally related polymethoxyflavones (PMFs) and flavonoids. The quantitative data presented is hypothetical and intended to serve as a template for what might be expected in experimental studies.
Introduction
This compound is a hydroxylated polymethoxyflavone (HPMF), a class of flavonoids found in citrus peels that has garnered interest for its potential health benefits, including anti-inflammatory and anti-cancer properties.[1] Understanding the metabolic fate of this compound across different species is crucial for preclinical drug development and for translating findings from animal models to humans. This guide provides a comparative overview of the predicted metabolism of this compound in humans, monkeys, dogs, and rats, based on data from analogous compounds.
The primary metabolic pathways for polymethoxyflavones involve Phase I (oxidation, primarily demethylation and hydroxylation) and Phase II (conjugation, primarily glucuronidation and sulfation) reactions.[2][3] Cytochrome P450 (CYP) enzymes, particularly the CYP1A and CYP3A subfamilies, are the main drivers of Phase I metabolism for similar flavonoids.[2][4] Phase II metabolism is carried out by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[5][6]
Predicted Metabolic Pathways
Based on the metabolism of structurally similar PMFs like nobiletin and tangeretin, the predicted metabolic pathways for this compound are illustrated below.[2][4][7] The primary reactions are expected to be O-demethylation at one of the methoxy positions (C5, C6, C7, or C8) and further hydroxylation of the flavone backbone. The existing 4'-hydroxyl group is a prime site for Phase II conjugation.
References
- 1. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of nobiletin, a polymethoxy-flavonoid, by human liver microsomes and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study on nobiletin metabolism with liver microsomes from rats, Guinea pigs and hamsters and rat cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species- and gender-dependent differences in the glucuronidation of a flavonoid glucoside and its aglycone determined using expressed UGT enzymes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for tangeretin O-demethylation by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Anticancer Potential of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Comparative Analysis of Its Structural Analogs
A comprehensive review of available scientific literature reveals a notable absence of direct experimental data on the anticancer effects of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone. Despite its presence in citrus species, this specific polymethoxyflavone (PMF) remains uninvestigated in the context of cancer research. To provide researchers, scientists, and drug development professionals with a valuable resource, this guide presents a comparative analysis of its closely related structural isomers and hydroxylated analogs. By examining the documented anticancer activities of these similar compounds, we can infer the potential therapeutic avenues for this compound and highlight critical areas for future investigation.
This guide synthesizes quantitative data from various studies, details the experimental protocols utilized, and visualizes key signaling pathways and workflows to offer a thorough understanding of the current landscape of anticancer research into tetramethoxyflavones.
Comparative Anticancer Activity of Tetramethoxyflavone Analogs
The anticancer efficacy of several structural analogs of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on cell viability (IC50 values), apoptosis induction, and cell cycle arrest.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Tetramethoxyflavone Analogs
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 5,6,7,4'-Tetramethoxyflavone | HeLa (Cervical Cancer) | MTT | ~30 | [1] |
| K562/ADM (Leukemia) | MTT | >50 | [1] | |
| HT29 (Colon Cancer) | MTT | >50 | [1] | |
| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | U87MG (Glioblastoma) | Trypan Blue | ~50 | [2][3] |
| T98G (Glioblastoma) | Trypan Blue | ~100 | [2][3] | |
| Tangeretin (5,6,7,8,4'-Pentamethoxyflavone) | PC-3 (Prostate Cancer) | MTT | 22.12 | [4] |
| DU145 (Prostate Cancer) | MTT | 46.60 | [4] | |
| A549 (Lung Cancer) | MTT | 118.5 | [5] | |
| 5-Demethylnobiletin | PC-3 (Prostate Cancer) | MTT | 35.21 | [4] |
| DU145 (Prostate Cancer) | MTT | 68.45 | [4] |
Table 2: Apoptosis and Cell Cycle Effects of Tetramethoxyflavone Analogs
| Compound | Cancer Cell Line | Effect | Observations | Reference |
| 5,6,7,4'-Tetramethoxyflavone | HeLa (Cervical Cancer) | Apoptosis Induction | Dose-dependent increase in apoptotic cells. | [6][7] |
| 5-Hydroxy-6,7,8,4'-tetramethoxyflavone | HCT116 (Colon Cancer) | Apoptosis Induction | Increased sub-G0/G1 cell population. | [8][9] |
| HCT116 (p53+/+) | p53- & Bax-dependent Apoptosis | Significant apoptosis induction. | [10] | |
| HCT116 (p53-/-) | p53- & Bax-dependent Apoptosis | Marginal pro-apoptotic effects. | [10] | |
| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | U87MG & T98G (Glioblastoma) | Cell Cycle Arrest | G0/G1 phase arrest. | [2][3] |
Experimental Protocols
The reproducibility of scientific findings is intrinsically linked to the clarity and detail of the experimental methodologies. Below are the protocols for the key assays cited in the studies of the tetramethoxyflavone analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., polymethoxyflavones) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method uses a fluorescent dye that binds to DNA to determine the percentage of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer, and the percentage of cells in G0/G1, S, and G2/M phases is determined.
Visualizing the Mechanisms and Workflows
To better understand the relationships between the compounds and their biological effects, as well as the experimental processes, the following diagrams are provided.
Discussion and Future Directions
The available data on the structural analogs of this compound suggest that this compound likely possesses anticancer properties. The presence of a hydroxyl group, particularly at the 5-position as seen in 5-hydroxy-6,7,8,4'-tetramethoxyflavone, appears to be a critical determinant for enhanced pro-apoptotic and cell cycle inhibitory effects in colon cancer cells, often through a p53-dependent mechanism.[8][10] The isomer, 5,6,7,4'-tetramethoxyflavone, also demonstrates pro-apoptotic activity in cervical cancer cells, indicating that the overall tetramethoxyflavone scaffold contributes to cytotoxicity.[6][7]
Based on these findings, it is reasonable to hypothesize that this compound could exhibit antiproliferative and pro-apoptotic effects in various cancer cell lines. The 4'-hydroxyl group may influence its metabolic stability and interaction with molecular targets.
However, this remains a hypothesis. To ascertain the true anticancer potential of this compound, direct experimental investigation is imperative. Future studies should aim to:
-
Synthesize or isolate pure this compound.
-
Perform in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and obtain IC50 values.
-
Investigate the mechanism of action by conducting apoptosis and cell cycle assays.
-
Elucidate the signaling pathways involved through techniques such as Western blotting and gene expression analysis.
-
Conduct in vivo studies in animal models to evaluate its efficacy and safety.
The reproducibility of any observed anticancer effects must be a central focus of these future investigations, with studies replicated in different laboratories to ensure the robustness of the findings.
References
- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 5. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. The p53-, Bax- and p21-dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone and Other Flavonoids in the Inhibition of Cancer Cell Growth
For Immediate Release
In the ongoing search for novel anticancer agents, flavonoids, a class of natural compounds found in fruits and vegetables, have garnered significant attention. Among these, polymethoxyflavones (PMFs) have shown particular promise due to their enhanced bioavailability. This guide provides a comparative analysis of the anticancer properties of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone and other notable flavonoids, with a focus on their ability to inhibit cancer cell growth. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Flavonoids and Anticancer Activity
Flavonoids exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of signaling pathways involved in cancer cell proliferation and survival.[1][2][3] This guide will delve into the specific activities of this compound in comparison to other well-researched flavonoids, providing a quantitative and mechanistic overview.
Comparative Analysis of Cancer Cell Growth Inhibition
The efficacy of an anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While direct comparative studies of this compound against a wide array of other flavonoids on the same cancer cell lines are limited, we can draw valuable insights from existing data on its close structural analogs and other prominent flavonoids.
Polymethoxyflavones (PMFs)
Polymethoxyflavones, characterized by the presence of multiple methoxy groups, generally exhibit significant anti-proliferative activity. Studies on tangeretin and nobiletin, two well-known PMFs, have demonstrated their ability to inhibit the growth of various cancer cell lines. For instance, tangeretin has shown pronounced anti-proliferative effects against prostate cancer cells.[1]
Table 1: Comparative IC50 Values of Polymethoxyflavones on Prostate Cancer Cell Lines
| Flavonoid | Cancer Cell Line | IC50 (µM) |
| Tangeretin | PC-3 | >100 |
| DU145 | 86.3 ± 4.2 | |
| 5-Demethylnobiletin | PC-3 | 74.2 ± 3.5 |
| DU145 | 65.1 ± 2.9 | |
| Nobiletin | PC-3 & DU145 | >100 |
| Sinensetin | PC-3 & DU145 | >100 |
| Tetramethyl-O-scutellarin | PC-3 & DU145 | >100 |
Data sourced from a comparative study on five polymethoxyflavones.[1]
The presence of a hydroxyl group, as in this compound, has been suggested to enhance the pro-apoptotic activity of PMFs.[4] This structural feature may contribute to a more potent anticancer effect compared to fully methoxylated flavonoids. For example, a study on hydroxylated PMFs demonstrated their ability to inhibit the growth of colon cancer cells.[5]
Other Notable Flavonoids
For a broader comparison, the IC50 values of common dietary flavonoids such as quercetin, luteolin, and apigenin against various cancer cell lines are presented below. It is important to note that these values are from different studies and direct comparisons should be made with caution.
Table 2: IC50 Values of Common Flavonoids on Various Cancer Cell Lines
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Quercetin | HT-29 (Colon) | >100 | [3] |
| MDA-MB-435 (Breast) | 55.2 ± 4.1 | [3] | |
| MCF-7 (Breast) | 40.5 ± 2.3 | [3] | |
| Luteolin | Various | (Varies) | [6][7] |
| Apigenin | Various | (Varies) | [8] |
Mechanistic Insights: Signaling Pathways and Cellular Effects
The anticancer activity of flavonoids is intricately linked to their ability to modulate key signaling pathways that regulate cell proliferation, survival, and death.
Cell Cycle Arrest
A common mechanism by which flavonoids inhibit cancer cell growth is by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. Several PMFs, including tangeretin and nobiletin, have been shown to arrest cancer cells in the G1 phase of the cell cycle.[3] This cytostatic effect, which inhibits proliferation without directly causing cell death, could be advantageous in cancer therapy by minimizing toxicity to normal tissues.[3]
Below is a conceptual workflow for analyzing flavonoid-induced cell cycle arrest.
Figure 1: Experimental workflow for cell cycle analysis.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Hydroxylated PMFs, such as this compound, are believed to be potent inducers of apoptosis.[4] The presence of the hydroxyl group is thought to be critical for this pro-apoptotic activity.[4][9][10]
The diagram below illustrates a potential signaling pathway for apoptosis induced by hydroxylated PMFs.
References
- 1. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nobiletin in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tangeretin and nobiletin induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis-inducing activity of hydroxylated polymethoxyflavones and polymethoxyflavones from orange peel in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dushenkov.com [dushenkov.com]
- 10. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
A Meta-Analysis of Polymethoxyflavone Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the bioactivity of polymethoxyflavones (PMFs). It offers a comparative overview of their anti-inflammatory, anti-cancer, and metabolic regulatory effects, supported by quantitative data from various in vitro and in vivo studies.
Polymethoxyflavones, a class of flavonoids abundant in citrus peels, have garnered significant attention for their potential therapeutic applications. This guide synthesizes experimental data to facilitate a deeper understanding of their structure-activity relationships and mechanisms of action.
Quantitative Bioactivity Data of Polymethoxyflavones
To provide a clear comparison of the efficacy of different PMFs, the following tables summarize key quantitative data from various experimental studies. These tables highlight the half-maximal inhibitory concentrations (IC50), percentage of apoptosis induction, and effects on metabolic markers.
Anti-inflammatory Activity
| Polymethoxyflavone | Assay System | Parameter Measured | IC50 / Inhibition | Reference |
| Nobiletin | LPS-activated RAW 264.7 cells | Nitric Oxide (NO) Production | IC50: 6-50 µM | [1] |
| LPS-stimulated RAW 264.7 cells | NO Production | Synergistic inhibition with DHA | [2][3] | |
| IL-1β-induced chondrocytes | NF-κB p65 phosphorylation | Dose-dependent inhibition | [4] | |
| 4'-Demethylnobiletin | LPS-treated RAW 264.7 macrophages | NO Production | 90-100% inhibition at 10-50 µM | |
| LPS-treated RAW 264.7 macrophages | PGE2, IL-1β, IL-6 Production | 92-99% suppression at 30 µM | ||
| Sinensetin | Various in vitro and in vivo models | Anti-inflammatory activities | Not specified | [5][6][7][8][9] |
Anti-cancer Activity
| Polymethoxyflavone | Cancer Cell Line | Parameter Measured | IC50 / Effect | Reference |
| Tangeretin | Drug-resistant MDA-MB-231 (Breast) | Cell Viability (MTT assay) | IC50: 9 µM | [10][11] |
| Drug-resistant MDA-MB-231 (Breast) | Apoptosis (Annexin V/PI) | 5.7% to ~69% increase | [10][11][12] | |
| PC-3 (Prostate) | Cell Viability (MTT assay) | IC50: 75 µM (72h) | [13][14] | |
| LNCaP (Prostate) | Cell Viability (MTT assay) | IC50: ~65 µM (72h) | [13][14] | |
| AGS (Gastric) | Apoptosis (Annexin V/PI) | Dose-dependent increase | [15] | |
| KB (Oral) | Apoptosis | Dose-dependent increase | [16] | |
| 5-Demethylnobiletin | Human colon cancer cells | Cell Viability (MTT assay) | More potent than Nobiletin | [17][18] |
| COLO 205 (Colon) | Apoptosis | Predominantly induced | [17] | |
| Sinensetin | Jurkat cells | Cell Proliferation | Significant impediment | [8] |
| HL-60 (Leukemia) | Cell Proliferation | >50% inhibition | [8] |
Metabolic Regulatory Activity
| Polymethoxyflavone | Model System | Parameter Measured | Effect | Reference |
| 5-Hydroxy-3,6,7,8,3',4'-Hexamethoxyflavone | 3T3-L1 adipocytes | Lipid Accumulation | 55-60% inhibition | [19][20] |
| Acid-processed Citrus reticulata Blanco peels extract (CRBE) | 3T3-L1 preadipocytes | Adipogenesis | 58% inhibition at 20 µg/mL | [21] |
| Mixture of PMFs, green tea polyphenols, and lychee extracts | 3T3-L1 adipocytes | Adipogenesis | Attenuated | [22] |
| Hydroxylated PMFs | 3T3-L1 cells | Adipogenesis | Suppressed | [23] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Line: RAW 264.7 murine macrophages.
-
Method:
-
Seed RAW 264.7 cells in a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-treat the cells with various concentrations of the test PMF for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NO produced by the cells.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Anti-cancer Activity Assay: Cell Viability (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[24][25][26]
-
Method:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test PMF for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated as the concentration of the PMF that inhibits cell growth by 50%.[27]
-
Anti-cancer Activity Assay: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the a plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[28][29][30][31]
-
Method:
-
Treat cancer cells with the test PMF for the desired time to induce apoptosis.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The cell populations are quantified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Metabolic Regulatory Activity Assay: Adipocyte Differentiation and Lipid Accumulation (Oil Red O Staining)
-
Cell Line: 3T3-L1 preadipocytes.
-
Method:
-
Differentiation:
-
Culture 3T3-L1 preadipocytes to full confluency.
-
Two days post-confluency, induce differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, and IBMX (MDI).
-
After two days, replace the medium with an insulin-containing medium.
-
Two days later, switch to a regular culture medium and maintain for another 2-4 days until mature adipocytes are formed. The test PMF can be added at different stages of differentiation to assess its inhibitory effect.[32]
-
-
Oil Red O Staining:
-
Wash the differentiated adipocytes with PBS and fix them with 10% formalin.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with a working solution of Oil Red O for 10-15 minutes at room temperature. Oil Red O is a lipid-soluble dye that stains neutral triglycerides and lipids red.[33][34]
-
Wash the cells with water to remove excess stain.
-
The stained lipid droplets within the adipocytes can be visualized and photographed under a microscope.
-
-
Quantification:
-
To quantify the lipid accumulation, elute the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the eluate at a wavelength of 490-520 nm. The absorbance is directly proportional to the amount of lipid accumulated in the cells.[35]
-
-
Signaling Pathways and Experimental Workflows
The bioactivity of polymethoxyflavones is often attributed to their ability to modulate key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for assessing PMF bioactivity.
References
- 1. Nobiletin from citrus fruit peel inhibits the DNA-binding activity of NF-kappaB and ROS production in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect [mdpi.com]
- 3. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nobiletin Inhibits IL-1β-Induced Inflammation in Chondrocytes via Suppression of NF-κB Signaling and Attenuates Osteoarthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cancer cell growth by Tangeretin flavone in drug-resistant MDA-MB-231 human breast carcinoma cells is facilitated via targeting cell apoptosis, cell cycle phase distribution, cell invasion and activation of numerous Caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jbuon.com [jbuon.com]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Tangeretin’s Anti-apoptotic Signaling Mechanisms in Oral Cancer Cells: In Vitro Anti-cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Suppression of Adipogenesis by 5-Hydroxy-3,6,7,8,3',4'-Hexamethoxyflavone from Orange Peel in 3T3-L1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchwithrutgers.com [researchwithrutgers.com]
- 21. mdpi.com [mdpi.com]
- 22. A mixture of citrus polymethoxyflavones, green tea polyphenols and lychee extracts attenuates adipogenesis in 3T3-L1 adipocytes and obesity-induced adipose inflammation in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. MTT assay overview | Abcam [abcam.com]
- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio-techne.com [bio-techne.com]
- 30. bosterbio.com [bosterbio.com]
- 31. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 32. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]
- 33. Oil Red O Staining [bio-protocol.org]
- 34. 2.14. Oil Red O staining in the 3T3-L1 cells [bio-protocol.org]
- 35. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of Cytochrome P450 Enzymes by Hydroxylated Tetramethoxyflavones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of hydroxylated tetramethoxyflavones on key cytochrome P450 (CYP) enzymes. The data presented is based on robust in vitro experimental evidence, offering valuable insights for drug development and food-drug interaction studies.[1][2][3][4]
Introduction to Cytochrome P450 and Drug Metabolism
Cytochrome P450 enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including approximately 75% of all clinical drugs.[5] These enzymes, primarily located in the liver, catalyze Phase I metabolic reactions, which typically involve the introduction or unmasking of polar functional groups, rendering the compounds more water-soluble and easier to excrete.[5][6] The inhibition of CYP enzymes can lead to significant drug-drug interactions, potentially causing adverse effects due to altered drug plasma levels.[5][7][8] Consequently, evaluating the inhibitory potential of new chemical entities and natural compounds on CYP enzymes is a critical step in drug discovery and safety assessment.[9]
Flavonoids, a class of polyphenolic compounds found in plants, have been extensively studied for their various biological activities, including their potential to inhibit CYP enzymes.[10] Tetramethoxyflavones (TMFs), particularly their hydroxylated forms, have emerged as potent inhibitors of several key CYP isoforms.[1][2][3] Understanding the structure-activity relationships of these compounds is essential for predicting their metabolic interactions.[10]
Comparative Inhibitory Potency of Hydroxylated Tetramethoxyflavones
Recent studies have quantified the inhibitory effects of several tetramethoxyflavones on the five major drug-metabolizing CYP enzymes: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1][3] The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate greater inhibitory potency.
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| 7,8,3',4'-Tetramethoxyflavone (78-TMF) | 0.79 ± 0.12 | 1.49 ± 0.16 | 1.85 ± 0.14 | > 100 | > 100 |
| 5,7,3',4'-Tetramethoxyflavone (57-TMF) | > 100 | > 100 | > 100 | > 100 | > 100 |
| 3-Hydroxy-5,7,3',4'-tetramethoxyflavone (3H7-TMF) | 10.8 ± 2.1 | 18.2 ± 2.5 | 25.6 ± 3.1 | 2.28 ± 0.46 | 0.15 ± 0.07 |
| 3-Hydroxy-6,7,3',4'-tetramethoxyflavone (3H6-TMF) | 15.3 ± 2.8 | 22.4 ± 3.2 | 31.8 ± 3.9 | 4.52 ± 0.88 | 0.44 ± 0.12 |
| Ketoconazole (Positive Control) | - | - | - | - | 0.13 - 3.54 |
| Furafylline (Positive Control) | 0.13 - 3.54 | - | - | - | - |
Data sourced from Jan, K.-C., & Gavahian, M. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. Molecules, 29(2), 322.[1][3]
Key Observations:
-
Potent Inhibition by Hydroxylated TMFs: The hydroxylated tetramethoxyflavones, 3H7-TMF and 3H6-TMF, demonstrated potent inhibition of CYP3A4, with IC50 values of 0.15 µM and 0.44 µM, respectively.[3] 3H7-TMF also showed significant inhibitory activity against CYP2D6.[3]
-
Structure-Activity Relationship: The presence and position of the hydroxyl group appear to be critical for the inhibitory activity against CYP3A4 and CYP2D6.[3][11] In contrast, the non-hydroxylated 78-TMF was a potent inhibitor of CYP1A2, CYP2C9, and CYP2C19.[3]
-
Selectivity: The different TMFs exhibited varied selectivity towards the CYP isoforms, highlighting the importance of specific chemical structures in determining their inhibitory profiles.[1][3]
Alternative Flavonoid Inhibitors of Cytochrome P450
For comparative purposes, it is useful to consider the inhibitory potential of other flavonoids. The inhibitory activities of flavonoids are highly dependent on the number and position of hydroxyl and methoxy groups on their basic structure.[10]
| Flavonoid | Target CYP(s) | Reported IC50 (µM) |
| Acacetin | CYP3A4 | Inhibited 95% of enzyme activity at 1 µM[12] |
| Apigenin | CYP3A4 | Reversible inhibition[12] |
| Chrysin | CYP3A4 | Combined irreversible and reversible inhibition[12] |
| Luteolin | CYP3A4 | 31 ± 10[13] |
| Quercetin | CYP3A4 | 23 ± 5[13] |
| Galangin (3,5,7-trihydroxyflavone) | CYP1B1, CYP3A4 | 0.003 (CYP1B1), 2.3 (CYP3A4)[10] |
This table illustrates that various flavonoids exhibit a wide range of inhibitory potencies against different CYP enzymes, providing a broader context for evaluating the specific effects of hydroxylated tetramethoxyflavones.
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
The following is a generalized protocol for determining the IC50 of compounds against various CYP isoforms using human liver microsomes.
1. Materials and Reagents:
-
Human Liver Microsomes (pooled)
-
Test Compounds (hydroxylated tetramethoxyflavones)
-
CYP Isoform-Specific Substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal Standard
-
Positive Control Inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)
2. Experimental Procedure:
-
Preparation of Incubation Mixtures: Prepare a series of dilutions of the test compounds in the phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the human liver microsomes, the test compound dilutions, and the CYP isoform-specific substrate. Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubation: Incubate the reaction plate at 37°C for a specific duration (e.g., 10-60 minutes), depending on the CYP isoform and substrate used.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the specific metabolite from the substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][14]
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of cytochrome P450 enzymes and the general workflow for an in vitro inhibition assay.
Caption: Cytochrome P450-mediated drug metabolism and inhibition.
Caption: Experimental workflow for CYP450 inhibition assay.
References
- 1. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes [ouci.dntb.gov.ua]
- 2. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes [mdpi.com]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug metabolism - Wikipedia [en.wikipedia.org]
- 7. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. Structure-Function Relationships of Inhibition of Human Cytochromes P450 1A1, 1A2, 1B1, 2C9, and 3A4 by 33 Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Plant Polyhydroxy Flavonoids Can Hinder the Metabolism of Cytochrome 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Safety Operating Guide
Proper Disposal of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, a flavonoid compound. In the absence of a specific Safety Data Sheet (SDS), this procedure is based on general principles for handling non-hazardous laboratory chemicals, its known physical properties, and an understanding of its chemical class.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize the potential for inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes.
-
Spill Management: In the event of a spill, carefully sweep up the solid material to avoid creating dust. Place the spilled material in a designated, sealed container for disposal.
Physical and Chemical Properties Summary
A summary of the known physical and chemical properties of this compound is presented in the table below. This information is essential for making informed decisions about its proper disposal.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₇ | PubChem[1] |
| Molecular Weight | 358.3 g/mol | PubChem[1] |
| Physical State | Solid | PubChem[1] |
| Melting Point | 196 - 198 °C | PubChem[1] |
| Water Solubility | 121.4 mg/L (estimated) | FlavScents[2] |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is a chemical of low to moderate solubility and unknown specific toxicity. Therefore, a cautious approach is recommended.
Step 1: Waste Characterization
Step 2: Segregation of Waste
Properly segregate the waste at the source.
-
Solid Waste: Collect any solid this compound, including unused product and contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealed container. The label should include the chemical name and any known hazard information.
-
Liquid Waste: If the compound has been dissolved in a solvent, the entire solution should be treated as chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Containerization and Labeling
Use a compatible, leak-proof container for waste collection. The container must be clearly labeled with "Hazardous Waste" (or as directed by your institution), the full chemical name ("this compound"), and the approximate quantity.
Step 4: Storage
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and in a location that minimizes the risk of spills or breakage.
Step 5: Arrange for Professional Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. EHS professionals are trained to handle and dispose of laboratory chemicals in accordance with all federal, state, and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
References
Personal protective equipment for handling 4'-Hydroxy-5,6,7,8-tetramethoxyflavone
For Immediate Use by Laboratory Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone (CAS No. 36950-98-8). The following procedures are based on the general safety protocols for the flavonoid class of compounds, in the absence of a specific Safety Data Sheet (SDS) for this particular chemical.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses meeting EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile rubber gloves, inspected before use. Use proper glove removal technique. | Prevents skin contact with the compound. |
| Respiratory Protection | NIOSH/CEN approved respirator. | Required when handling the powder to avoid inhalation of dust particles.[1] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to maintain a safe laboratory environment when working with this compound.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
